molecular formula C21H25ClN2O4S B15578061 N-Desmethyl Diltiazem Hydrochloride

N-Desmethyl Diltiazem Hydrochloride

Número de catálogo: B15578061
Peso molecular: 437.0 g/mol
Clave InChI: GIYQYIVUHPJUHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Desmethyl Diltiazem Hydrochloride is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 437.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQYIVUHPJUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Diltiazem Hydrochloride, a primary active metabolite of the widely prescribed calcium channel blocker Diltiazem, plays a significant role in the pharmacological profile of the parent drug. Understanding its physicochemical properties is paramount for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding of its behavior and analysis.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a drug metabolite is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods for its quantification in biological matrices.

Structural and Molecular Data

This compound is the product of the N-demethylation of Diltiazem, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4. This structural modification influences its interaction with the L-type calcium channels and its overall pharmacological and pharmacokinetic properties.

PropertyValueSource
Chemical Name [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride[1]
Molecular Formula C₂₁H₂₄N₂O₄S·HCl[2][3]
Molecular Weight 436.95 g/mol [3]
Physical Form Solid[2]
Solubility Profile
SolventSolubilitySource
ChloroformSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]

Note: The hydrochloride salt form is expected to have higher aqueous solubility compared to the free base.

Melting Point and pKa

Specific experimental values for the melting point and pKa of this compound are not consistently reported in publicly available literature. These parameters are essential for understanding the compound's solid-state stability and its ionization state at different physiological pH values.

Metabolic Pathway of Diltiazem

The biotransformation of Diltiazem is a complex process involving several enzymatic reactions, primarily occurring in the liver. N-demethylation is a key step in this pathway.

G Diltiazem Diltiazem NDesmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->NDesmethyl_Diltiazem CYP3A4 (N-Demethylation) Other_Metabolites Other Metabolites Diltiazem->Other_Metabolites Other CYP Enzymes (e.g., Deacetylation) G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV or Mass Spec Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis G NDD_HCl N-Desmethyl Diltiazem HCl L_Type_Ca_Channel L-Type Calcium Channel NDD_HCl->L_Type_Ca_Channel Blocks Ca_Influx Calcium Influx NDD_HCl->Ca_Influx Inhibits L_Type_Ca_Channel->Ca_Influx Mediates Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_Influx->Vascular_Smooth_Muscle Cardiac_Muscle Decreased Cardiac Contractility & Heart Rate Ca_Influx->Cardiac_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Reduced_BP Reduced Blood Pressure Cardiac_Muscle->Reduced_BP Vasodilation->Reduced_BP

References

An In-Depth Technical Guide to the Solubility and Stability of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of N-Desmethyl Diltiazem Hydrochloride, a primary metabolite of the widely used calcium channel blocker, Diltiazem. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation studies.

Introduction

N-Desmethyl Diltiazem is an active metabolite of Diltiazem, formed primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. Understanding its physicochemical properties, such as solubility and stability, is crucial for a complete characterization of the parent drug's pharmacology and for the development of robust analytical methods and stable pharmaceutical formulations. This guide summarizes the current knowledge on the solubility and stability of this compound, drawing from available literature and providing generalized experimental protocols based on established pharmaceutical guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation characteristics. While specific quantitative solubility data for this compound in a wide range of pharmaceutically relevant solvents is not extensively available in the public domain, some qualitative information has been reported.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, phosphate (B84403) buffer pH 7.4)

  • Vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved particles settle.

  • Centrifuge the samples to further separate the solid phase from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or other appropriate units.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis start Add excess N-Desmethyl Diltiazem HCl to solvent shake Shake at constant temperature to reach equilibrium start->shake settle Allow undissolved particles to settle shake->settle centrifuge Centrifuge to separate solid and liquid phases settle->centrifuge withdraw Withdraw clear supernatant centrifuge->withdraw dilute Dilute supernatant withdraw->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Solubility Determination Workflow

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.

While specific stability data for this compound is limited, studies on the parent drug, Diltiazem Hydrochloride, provide valuable insights into potential degradation pathways. Diltiazem is known to be susceptible to hydrolysis, oxidation, and photolysis.

General Experimental Protocol for Forced Degradation Studies

The following protocols are generalized based on ICH guidelines and literature for Diltiazem Hydrochloride and can be adapted for this compound.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Characterization hydrolytic Hydrolytic (Acidic, Basic, Neutral) hplc_analysis HPLC Analysis (Assay and Impurity Profile) hydrolytic->hplc_analysis oxidative Oxidative (e.g., H2O2) oxidative->hplc_analysis photolytic Photolytic (UV/Vis light) photolytic->hplc_analysis thermal Thermal (Elevated temperature) thermal->hplc_analysis mass_balance Mass Balance Calculation hplc_analysis->mass_balance characterization Degradant Characterization (LC-MS, NMR) mass_balance->characterization start Prepare solutions of N-Desmethyl Diltiazem HCl start->hydrolytic start->oxidative start->photolytic start->thermal

Forced Degradation Workflow

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Procedure:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat at a specified temperature (e.g., 60°C) for a defined period.

  • At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Objective: To evaluate the susceptibility of this compound to oxidation.

Procedure:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration.

  • At various time points, withdraw samples and quench the reaction if necessary (e.g., by adding sodium bisulfite).

  • Dilute the samples and analyze by HPLC.

Objective: To determine the effect of light exposure on the stability of this compound.

Procedure:

  • Expose a solution of the compound in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Simultaneously, keep a control sample protected from light.

  • At specified intervals, withdraw samples from both the exposed and control solutions.

  • Analyze the samples by HPLC.

Objective: To assess the stability of this compound in the solid state at elevated temperatures.

Procedure:

  • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C).

  • At specified time points, withdraw samples.

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

Potential Degradation Pathways

Based on the known degradation of Diltiazem, the following are potential degradation pathways for this compound:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, leading to the formation of desacetyl-N-desmethyl diltiazem.

  • Oxidation: The sulfur atom in the benzothiazepine (B8601423) ring is a likely site for oxidation, potentially forming an S-oxide derivative.

  • N-Demethylation: Further demethylation could occur under certain stress conditions.

G Potential Degradation Pathways of N-Desmethyl Diltiazem NDD N-Desmethyl Diltiazem Desacetyl Desacetyl-N-desmethyl diltiazem NDD->Desacetyl Hydrolysis S_Oxide N-Desmethyl Diltiazem S-Oxide NDD->S_Oxide Oxidation Further_Demethylation Further Demethylated Products NDD->Further_Demethylation N-Demethylation

Potential Degradation Pathways

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While qualitative solubility in some organic solvents is known, there is a clear need for comprehensive quantitative data in pharmaceutically relevant aqueous and organic systems, as well as pH-solubility profiles. Similarly, detailed stability studies, including forced degradation under various stress conditions, are required to fully characterize this important metabolite. The generalized experimental protocols provided herein can serve as a foundation for researchers to conduct these necessary studies, which will be instrumental in advancing our understanding of Diltiazem's overall disposition and in the development of robust and stable pharmaceutical products.

N-Desmethyl Diltiazem's Affinity for Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is a widely prescribed medication for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] Its therapeutic effects are primarily mediated by its ability to inhibit the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] Following administration, diltiazem is extensively metabolized in the liver, giving rise to several metabolites, one of which is N-desmethyl diltiazem (also known as N-monodesmethyl diltiazem or MA).[3] Understanding the binding affinity of these metabolites to calcium channels is crucial for a comprehensive understanding of diltiazem's overall pharmacological profile and the contribution of its metabolic byproducts to its therapeutic and potential off-target effects. This technical guide provides an in-depth analysis of the binding affinity of N-desmethyl diltiazem to calcium channels, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of Binding Affinity

The binding affinity of N-desmethyl diltiazem and other major metabolites of diltiazem for the diltiazem binding site on calcium channels has been quantified in radioligand binding assays. The following table summarizes the pIC50 values for the inhibition of [3H]diltiazem binding to rat cerebral cortex membranes. A higher pIC50 value indicates a higher binding affinity.

CompoundAbbreviationpIC50 (-log IC50 (M))IC50 (nM)
Diltiazem-6.87135
Desacetyl DiltiazemM16.72191
N-desmethyl Diltiazem MA 6.49 324
N-desmethyl, Desacetyl DiltiazemM26.03933
O-desmethyl, Desacetyl DiltiazemM45.513090
N-desmethyl, O-desmethyl, Desacetyl DiltiazemM65.334677

Data sourced from Schoemaker et al. (1987), J Cardiovasc Pharmacol.[4]

The IC50 values were calculated from the pIC50 values using the formula: IC50 = 10^(-pIC50) M.

Experimental Protocols

The determination of the binding affinity of N-desmethyl diltiazem is typically achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the key experiments cited.

[3H]Diltiazem Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the affinity of unlabeled compounds, such as N-desmethyl diltiazem, for the diltiazem binding site on L-type calcium channels using [3H]diltiazem as the radioligand.

1. Membrane Preparation (from Rat Cerebral Cortex):

  • Homogenization: Frozen rat cerebral cortices are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.

  • Final Preparation: The final pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of [3H]diltiazem (e.g., 2 nM).

    • A range of concentrations of the unlabeled competitor compound (e.g., N-desmethyl diltiazem).

    • The prepared membrane homogenate (a specific amount of protein, e.g., 100-200 µg).

    • Assay buffer to reach a final volume.

  • Incubation Conditions: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters (representing the bound [3H]diltiazem) is counted using a liquid scintillation counter.

3. Data Analysis:

  • Non-specific Binding: To determine non-specific binding, a set of reactions is included where a high concentration of unlabeled diltiazem (e.g., 10 µM) is added to displace all specific binding of the radioligand.

  • Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding (radioactivity in the absence of a competitor).

  • IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: The affinity of the competitor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflow

Calcium Channel Signaling Pathway

The following diagram illustrates the general signaling pathway of L-type calcium channels and the inhibitory action of diltiazem and its metabolites.

CalciumChannelSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ LTypeChannel L-type Calcium Channel (α1 subunit) Ca2+->LTypeChannel Depolarization Ca2_in Ca²⁺ LTypeChannel->Ca2_in Influx Calmodulin Calmodulin Ca2_in->Calmodulin CaM_Ca2 Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK CaM_Ca2->MLCK_inactive Activation MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylation of Myosin Light Chain Diltiazem Diltiazem & N-Desmethyl Diltiazem Diltiazem->LTypeChannel Blockade

Caption: L-type calcium channel signaling pathway and site of action for diltiazem.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the logical workflow of the competitive radioligand binding assay described in the experimental protocols section.

BindingAssayWorkflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (e.g., Rat Cerebral Cortex) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Radioligand [³H]Diltiazem (Fixed Concentration) Radioligand->Incubation Competitor N-Desmethyl Diltiazem (Varying Concentrations) Competitor->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting TotalBinding Total Binding (No Competitor) Counting->TotalBinding NSB Non-Specific Binding (Excess Unlabeled Diltiazem) Counting->NSB SpecificBinding Calculate Specific Binding (Total - NSB) TotalBinding->SpecificBinding NSB->SpecificBinding CurveFitting Dose-Response Curve Fitting SpecificBinding->CurveFitting IC50 Determine IC₅₀ CurveFitting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The available data indicates that N-desmethyl diltiazem retains a notable, albeit reduced, binding affinity for the diltiazem binding site on L-type calcium channels compared to the parent compound. This suggests that N-desmethyl diltiazem likely contributes to the overall pharmacological effect of diltiazem therapy. The methodologies outlined in this guide provide a robust framework for the continued investigation of the binding characteristics of diltiazem and its metabolites, which is essential for a complete understanding of their therapeutic and toxicological profiles. The provided visualizations offer a clear representation of the underlying molecular pathways and experimental procedures, serving as a valuable resource for researchers in the field of cardiovascular pharmacology and drug development.

References

Crystal Structure of N-Desmethyl Diltiazem Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Diltiazem is the principal active metabolite of Diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension and angina.[1][2] Understanding the solid-state properties, particularly the crystal structure, of this metabolite is crucial for drug development, formulation, and ensuring therapeutic efficacy. This document provides a technical guide on the crystal structure of N-Desmethyl Diltiazem Hydrochloride. While a comprehensive, publicly available single-crystal X-ray diffraction study for this compound is not available, this guide consolidates known data for the parent compound, Diltiazem Hydrochloride, and outlines the definitive experimental protocols required for its determination. This approach provides a robust framework for researchers seeking to characterize this specific metabolite.

Introduction to N-Desmethyl Diltiazem

Diltiazem undergoes metabolism in the body, primarily through the cytochrome P450 (CYP) isoforms CYP3A4, CYP3A5, and CYP3A7, to form N-Desmethyl Diltiazem.[1] This metabolite retains pharmacological activity, binding to cerebral cortex homogenates and inhibiting contractions in vascular smooth muscle.[1] Given its role as an active metabolite, its physicochemical properties, including its crystalline form, are of significant interest for understanding its behavior in pharmaceutical formulations and biological systems.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[3][4] This information is invaluable for:

  • Molecular Conformation: Understanding the molecule's spatial arrangement.[5]

  • Stereochemistry: Unambiguously determining the absolute configuration of chiral centers.[3]

  • Intermolecular Interactions: Identifying forces like hydrogen bonds that dictate crystal packing.[5]

  • Structure-Activity Relationship (SAR): Correlating structural features with biological function to guide drug design.[5]

Crystallographic Data: Diltiazem Hydrochloride as a Reference

In the absence of specific published data for the N-desmethyl metabolite, the crystal structure of the parent drug, Diltiazem Hydrochloride (C₂₂H₂₆N₂O₄S·HCl), serves as an essential reference. X-ray powder diffraction analysis has revealed that Diltiazem Hydrochloride crystallizes in an orthorhombic unit cell. The established crystallographic data are summarized below.

Table 1: Crystallographic Data for Diltiazem Hydrochloride

ParameterValueReference
Chemical Formula C₂₂H₂₇ClN₂O₄S
Molecular Weight 450.98 g/mol [2]
Crystal System Orthorhombic
Space Group Not Specified in Source
Unit Cell a 9.08(1) Å
Unit Cell b 42.09(4) Å
Unit Cell c 6.03(1) Å
Unit Cell Volume (V) 2305 ų
Molecules per Unit Cell (Z) Not Calculated in Source

Data obtained from powder diffraction analysis, which shows good agreement with single-crystal analysis.[6]

Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established workflow. This section details the generalized, yet critical, experimental protocols involved.[5][7]

Step 1: Single Crystal Growth

Obtaining high-quality single crystals is the most crucial and often challenging precursor to a successful SCXRD experiment.[4][5] The slow evaporation technique is a common and effective method for organic compounds.

  • Protocol for Slow Evaporation:

    • Solvent Selection: Choose a solvent (or solvent mixture) in which this compound has moderate solubility. Suitable candidates include methanol, ethanol, dichloromethane, or ethyl acetate.[5]

    • Solution Preparation: Prepare a near-saturated solution of the compound in the selected solvent at a constant temperature.

    • Incubation: Transfer the solution to a clean vessel, cover it loosely to allow for slow solvent evaporation, and place it in a vibration-free, temperature-stable environment.

    • Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm) have formed, they are carefully removed from the mother liquor.[5]

Step 2: X-ray Diffraction Data Collection

This phase involves irradiating the crystal with X-rays and recording the resulting diffraction pattern.[8]

  • Protocol for Data Collection:

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop.[5]

    • Instrumentation: The crystal is placed on a diffractometer (e.g., Bruker SMART APEX II) equipped with a monochromatic X-ray source, most commonly Molybdenum (Mo-Kα, λ = 0.71073 Å).[5][8]

    • Data Acquisition: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5] The diffractometer rotates the crystal through a series of angles, collecting diffraction data as frames in small increments (0.1° to 0.3°). A full data collection can take several hours.[8]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to generate a model of the crystal structure.

  • Protocol for Structure Solution:

    • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors, and reduced to a list of unique reflections.

    • Phase Problem Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[3][8]

    • Model Building and Refinement: Atoms are assigned to the peaks in the electron density map. This initial model is then refined using least-squares minimization to improve the fit between the calculated and observed diffraction data, resulting in the final, precise crystal structure.

Visualization of Key Processes

To clarify the relationships and workflows discussed, the following diagrams are provided.

Metabolic Pathway

Diltiazem is metabolized into N-Desmethyl Diltiazem, its primary active metabolite.

Diltiazem Diltiazem Metabolite N-Desmethyl Diltiazem (Active Metabolite) Diltiazem->Metabolite N-demethylation Enzyme CYP3A4, CYP3A5, CYP3A7 Enzyme->Diltiazem

Metabolic conversion of Diltiazem.
Experimental Workflow

The process of determining a crystal structure follows a logical sequence from material preparation to final data analysis.

Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While the definitive crystal structure of this compound is not presently found in the public domain, this guide provides the necessary framework for its determination. By utilizing the crystallographic data of the parent Diltiazem Hydrochloride as a starting point and adhering to the detailed experimental protocols for crystal growth, data collection, and structure refinement, researchers are well-equipped to elucidate the precise solid-state structure of this important metabolite. Such data is fundamental to advancing structure-based drug design and optimizing pharmaceutical formulations.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Diltiazem (B1670644) Hydrochloride, the principal active metabolite of Diltiazem, is a pharmacologically significant benzothiazepine (B8601423) derivative. This document provides a comprehensive exploration of its core mechanism of action as a calcium channel blocker. It details the molecular interactions with L-type calcium channels, presents comparative quantitative data on its activity, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers, scientists, and professionals engaged in drug development and cardiovascular pharmacology.

Introduction

Diltiazem is a widely prescribed calcium channel blocker for the management of hypertension, angina pectoris, and certain arrhythmias.[1] Following administration, diltiazem undergoes extensive metabolism, primarily through the cytochrome P450 enzyme system, leading to the formation of several metabolites. Among these, N-Desmethyl Diltiazem (also known as N-monodesmethyl diltiazem or MA) is a major circulating and pharmacologically active metabolite.[2][3] Understanding the specific mechanism of action of N-Desmethyl Diltiazem is crucial for a complete comprehension of the overall therapeutic and toxicological profile of its parent drug. This guide delves into the molecular pharmacology of N-Desmethyl Diltiazem Hydrochloride, focusing on its interaction with voltage-gated L-type calcium channels and the subsequent physiological effects.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action for N-Desmethyl Diltiazem, akin to Diltiazem, is the inhibition of calcium ion influx through voltage-gated L-type calcium channels (Cav1.2) in cardiac and vascular smooth muscle cells.[4] These channels are critical for the excitation-contraction coupling in these tissues.[5]

Molecular Binding Site: N-Desmethyl Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[6] Studies on Diltiazem have identified the binding site to be within the central cavity of the channel, involving transmembrane segments IIIS6 and IVS6.[6][7] This binding is allosterically linked to the binding sites of other classes of calcium channel blockers, such as dihydropyridines.[7] The binding of N-Desmethyl Diltiazem stabilizes the channel in a state that is less permeable to calcium ions, thereby reducing the influx of calcium during membrane depolarization.

Physiological Consequences: By reducing intracellular calcium concentration, N-Desmethyl Diltiazem elicits several key physiological responses:

  • Vascular Smooth Muscle Relaxation: In blood vessels, the decreased calcium influx leads to the relaxation of smooth muscle cells. This results in vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[5]

  • Negative Chronotropic and Inotropic Effects: In the heart, the blockade of calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes leads to a decrease in heart rate (negative chronotropy). In cardiac muscle cells, reduced calcium influx results in a decrease in the force of contraction (negative inotropy).[8]

Quantitative Data

The following tables summarize the quantitative data comparing the activity of N-Desmethyl Diltiazem (MA) with its parent compound, Diltiazem, and other metabolites.

Table 1: Comparative Binding Affinities at L-Type Calcium Channel Associated Sites in Rat Cerebral Cortex

CompoundInhibition of [3H]diltiazem Binding (pIC50)
Diltiazem6.87
N-Desmethyl Diltiazem (MA) 6.49
Desacetyl Diltiazem (M1)6.72
N-Desmethyl, Desacetyl Diltiazem (M2)6.03
O-Desmethyl, Desacetyl Diltiazem (M4)5.51
N-Desmethyl, O-Desmethyl, Desacetyl Diltiazem (M6)5.33
Data from Schoemaker et al. (1987). pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Table 2: Comparative Inhibitory Potency on Vascular Contractions and CYP3A4

CompoundInhibition of Spontaneous Contractions in Rat Portal Vein (IC50, nM)Inhibition of CYP3A4-mediated Testosterone 6β-hydroxylation (IC50, µM)Inhibition of CYP3A4 (Ki, µM)
DiltiazemNot explicitly stated for Diltiazem in the provided source120~60
N-Desmethyl Diltiazem 489 [4]11 [2]~2 [2][9]
N,N-didesmethyl DiltiazemNot available0.60.1
Data for Rat Portal Vein from Cayman Chemical, citing Schoemaker et al. (1987). Data for CYP3A4 inhibition from Sutton et al. (1997) and other sources.

Experimental Protocols

Radioligand Binding Assay for L-Type Calcium Channels

This protocol outlines the methodology to determine the binding affinity of N-Desmethyl Diltiazem to the L-type calcium channel.

Objective: To determine the IC50 and subsequently the Ki of N-Desmethyl Diltiazem for the diltiazem binding site on the L-type calcium channel.

Materials:

  • Membrane preparations from rat cerebral cortex (or other tissue expressing L-type calcium channels).

  • [3H]diltiazem (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation. Finally, resuspend the pellet in the binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 50-120 µg of protein for tissue).

    • 50 µL of N-Desmethyl Diltiazem at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled Diltiazem (e.g., 10 µM).

    • 50 µL of [3H]diltiazem at a fixed concentration (typically near its Kd).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the logarithm of the N-Desmethyl Diltiazem concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Aortic Ring Contraction Assay

This protocol describes a method to assess the vasorelaxant activity of N-Desmethyl Diltiazem.

Objective: To determine the potency of N-Desmethyl Diltiazem in relaxing pre-contracted vascular smooth muscle.

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution (physiological saline solution).

  • Phenylephrine (B352888) or Potassium Chloride (KCl) to induce contraction.

  • This compound.

  • Organ bath system with force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a rat and dissect the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into rings of approximately 3-4 mm in length.[10]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. One end of the ring is fixed, and the other is attached to a force transducer to record isometric tension.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g), with changes of the bath solution every 15-20 minutes.

  • Pre-contraction: Induce a sustained contraction by adding a vasoconstrictor to the bath. Commonly used agents are phenylephrine (e.g., 10-6 M) or a high concentration of KCl (e.g., 60 mM).

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add N-Desmethyl Diltiazem to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10-9 M to 10-4 M). Allow the response to each concentration to reach a plateau before adding the next.

  • Data Analysis: Record the relaxation at each concentration as a percentage of the maximal pre-contraction. Plot the percentage of relaxation against the logarithm of the N-Desmethyl Diltiazem concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 (the concentration that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation).

Visualizations

Signaling Pathway of N-Desmethyl Diltiazem in Vascular Smooth Muscle

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space LTypeChannel_inactive L-Type Ca²⁺ Channel (Inactive State) LTypeChannel_active L-Type Ca²⁺ Channel (Active State) Ca_int [Ca²⁺]i ↓ NDD N-Desmethyl Diltiazem NDD->LTypeChannel_active Blocks Ca_ext Ca²⁺ Ca_ext->LTypeChannel_active Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive MLCK (Inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (Active) MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Myosin Light Chain-P Contraction Contraction ↓ MyosinLC_P->Contraction Relaxation Vasodilation Depolarization Membrane Depolarization Depolarization->LTypeChannel_active Activates

Caption: Signaling pathway of N-Desmethyl Diltiazem leading to vasodilation.

Experimental Workflow for Metabolite Analysis by HPLC

G start Start: Plasma Sample Collection spe Solid Phase Extraction (SPE) - Condition column - Load sample - Wash - Elute Diltiazem & Metabolites start->spe evap Evaporation of Eluent (under Nitrogen stream) spe->evap recon Reconstitution of Residue (in Mobile Phase) evap->recon hplc HPLC Analysis - Inject sample - Isocratic/Gradient elution - C18 column recon->hplc detect Detection (UV or Mass Spectrometry) hplc->detect quant Quantification - Integrate peak areas - Compare to standard curve detect->quant end End: Concentration Determined quant->end G Diltiazem Diltiazem (Parent Drug) Metabolism Hepatic Metabolism (CYP3A4-mediated N-demethylation) Diltiazem->Metabolism Activity Pharmacological Activity - L-Type Ca²⁺ Channel Blockade - Vasodilation - Negative Chronotropy/Inotropy Diltiazem->Activity Contributes to NDD N-Desmethyl Diltiazem (Active Metabolite) Metabolism->NDD NDD->Activity Contributes to Effect Therapeutic Effect (e.g., Blood Pressure Reduction) Activity->Effect

References

The Central Role of Cytochrome P450 3A4 in the N-Demethylation of Diltiazem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem (B1670644), a widely prescribed calcium channel blocker, undergoes extensive hepatic metabolism, with N-demethylation to its primary active metabolite, N-desmethyl diltiazem (N-monodemethyldiltiazem), being a critical pathway.[1] This biotransformation is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3] Understanding the kinetics and experimental protocols related to CYP3A4-mediated N-desmethyl diltiazem formation is paramount for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the pivotal role of CYP3A4 in this metabolic process, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction

Diltiazem is utilized in the management of hypertension, angina, and certain arrhythmias.[4][5] Its therapeutic effects are influenced by its metabolic fate, which is largely governed by the cytochrome P450 (CYP) superfamily of enzymes.[6] The N-demethylation of diltiazem represents a major metabolic route, leading to the formation of N-desmethyl diltiazem, a pharmacologically active metabolite.[7] The activity of CYP3A4, the most abundant CYP enzyme in the human liver and intestine, is the primary determinant of the rate of this conversion.[2][8] Consequently, factors that modulate CYP3A4 activity, such as co-administered drugs or genetic polymorphisms, can significantly impact diltiazem's pharmacokinetics and pharmacodynamics.[9][10] This guide will dissect the intricate involvement of CYP3A4 in N-desmethyl diltiazem formation, offering a comprehensive resource for professionals in the field of drug metabolism and development.

Quantitative Analysis of CYP3A4-Mediated Diltiazem N-Demethylation

The following tables summarize key quantitative data from various in vitro studies investigating the role of CYP3A4 in the formation of N-desmethyl diltiazem.

Table 1: Michaelis-Menten Kinetic Parameters for Diltiazem N-Demethylation

Enzyme SourceSubstrateKm (µM)Vmax (nmol/mg protein/min)Reference
Human Liver MicrosomesDiltiazem53Not Reported[11]
Human Liver MicrosomesDiltiazem62Not Reported[12]
Expressed CYP3A4 (+b5)Diltiazem16Not Reported[11]

Table 2: Inhibition of CYP3A4 Activity by Diltiazem and its Metabolites

InhibitorCYP3A4 SubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
DiltiazemTestosterone120~60Competitive[2][13]
N-desmethyl DiltiazemTestosterone11~2Competitive[2][13]
N,N-didesmethyl DiltiazemTestosterone0.6~0.1Competitive[13]
DiltiazemSimvastatin (B1681759) (co-incubation)110-127Not ReportedNot Reported[14]
DiltiazemSimvastatin (pre-incubation)21-27Not ReportedMechanism-based[14]
DiltiazemAminopyrineNot Reported100Competitive[12]

Table 3: Contribution of Various CYP Isoforms to Diltiazem N-Demethylation

CYP IsoformRelative Activity in N-DemethylationReference
CYP3A4Primary contributor[2][13]
CYP2C8~20% of CYP3A4 activity[13]
CYP2C9~10% of CYP3A4 activity[13]
Other CYPs (1A2, 2E1)Little to no activity[13]

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro investigation of CYP3A4-mediated diltiazem metabolism.

In Vitro Diltiazem Metabolism in Human Liver Microsomes

This protocol is a standard approach to assess the metabolism of a drug candidate in a preparation that contains a spectrum of hepatic enzymes.

  • Materials:

    • Human liver microsomes (from pooled or individual donors)

    • Diltiazem hydrochloride

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Reference standards for diltiazem and N-desmethyl diltiazem

    • Acetonitrile or other suitable organic solvent for quenching the reaction

    • Internal standard for analytical quantification

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes (typically 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH-generating system.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

    • Initiate the reaction by adding diltiazem at various concentrations.

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 10-60 minutes).

    • Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the presence of diltiazem and N-desmethyl diltiazem using a validated analytical method such as HPLC-UV or LC-MS/MS.[15]

CYP3A4 Inhibition Assays

These assays are crucial for evaluating the potential of a compound to cause drug-drug interactions by inhibiting CYP3A4.

  • Reagents:

    • Human liver microsomes or recombinant human CYP3A4

    • A specific CYP3A4 probe substrate (e.g., testosterone, midazolam)

    • Diltiazem or its metabolites (as inhibitors)

    • NADPH-generating system

    • Appropriate buffers and solvents

  • Method for IC50 Determination:

    • Prepare reaction mixtures containing the CYP3A4 source, probe substrate, and a range of concentrations of the inhibitor (diltiazem or its metabolites).

    • Initiate the reaction by adding the NADPH-generating system.

    • After a defined incubation period at 37°C, terminate the reaction.

    • Quantify the formation of the probe substrate's metabolite.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Method for Mechanism-Based Inhibition:

    • Pre-incubate the CYP3A4 source with the inhibitor and the NADPH-generating system for various time points.

    • At each time point, dilute the pre-incubation mixture into a secondary incubation containing the probe substrate to initiate the reaction.

    • Measure the remaining enzyme activity.

    • A time- and concentration-dependent loss of enzyme activity suggests mechanism-based inhibition.[14]

Reaction Phenotyping with Recombinant CYPs

This approach utilizes individually expressed CYP enzymes to identify which isoforms are responsible for a particular metabolic reaction.

  • Materials:

    • Microsomes from insect or yeast cells expressing individual human CYP isoforms (e.g., CYP3A4, CYP2C8, CYP2C9, etc.)

    • Diltiazem

    • NADPH-generating system

    • Appropriate buffers

  • Procedure:

    • Incubate diltiazem separately with microsomes containing each of the different CYP isoforms.

    • Include a control incubation with microsomes lacking any CYP expression.

    • Following incubation, terminate the reactions and analyze for the formation of N-desmethyl diltiazem.

    • The relative amount of metabolite formed in each incubation indicates the contribution of that specific CYP isoform to the N-demethylation of diltiazem.[13]

Visualizing the Metabolic and Experimental Landscape

The following diagrams, rendered using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Diltiazem N-Demethylation Pathway

Diltiazem_Metabolism Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation NN_Didesmethyl_Diltiazem N,N-Didesmethyl Diltiazem N_Desmethyl_Diltiazem->NN_Didesmethyl_Diltiazem N-Demethylation CYP3A4 CYP3A4 CYP3A4->Diltiazem (Major) Other_CYPs CYP2C8, CYP2C9 Other_CYPs->Diltiazem (Minor)

Caption: Metabolic pathway of diltiazem N-demethylation.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Pre_Incubation Pre-incubate at 37°C Microsomes->Pre_Incubation Buffer Phosphate Buffer Buffer->Pre_Incubation NADPH_System NADPH-Generating System NADPH_System->Pre_Incubation Add_Diltiazem Add Diltiazem Pre_Incubation->Add_Diltiazem Incubate Incubate at 37°C Add_Diltiazem->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze CYP3A4_Inhibition Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem Metabolism Inhibition Inhibition of CYP3A4 Diltiazem->Inhibition Competitive & Mechanism-based N_Desmethyl_Diltiazem->Inhibition More Potent Competitive CYP3A4 CYP3A4 Inhibition->CYP3A4 DDI Potential for Drug-Drug Interactions Inhibition->DDI

References

Methodological & Application

Application Note & Protocol: A Validated LC-MS/MS Method for the Bioanalysis of N-Desmethyl Diltiazem Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl diltiazem (B1670644) is a primary active metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension and angina.[1] Accurate quantification of N-desmethyl diltiazem in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive bioanalytical method for the determination of N-desmethyl diltiazem hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method presented herein is developed and validated based on the principles outlined in the US FDA and other international guidelines for bioanalytical method validation.[2][3][4][5][6]

Experimental

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound (Reference Standard)

    • Diltiazem-d4 (Internal Standard)

  • Reagents:

  • Biological Matrix:

    • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

  • HPLC System: UPLC or equivalent system

  • Analytical Column: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) or equivalent[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

Bioanalytical Method Protocol

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of N-desmethyl diltiazem and the internal standard (Diltiazem-d4) in methanol.

  • Working Solutions: Prepare serial dilutions of the N-desmethyl diltiazem stock solution with a mixture of acetonitrile and water to create calibration curve (CC) working solutions. Prepare separate working solutions for low, medium, and high-quality control (LQC, MQC, HQC) samples.

  • Spiking: Spike the working solutions into drug-free human plasma to obtain the final concentrations for the calibration curve and QC samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a one-step liquid-liquid extraction procedure.[7]

  • Aliquot: Pipette 300 µL of plasma sample (blank, calibration standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add Internal Standard: Add 50 µL of the internal standard working solution (e.g., Diltiazem-d4) to each tube, except for the blank plasma.

  • Vortex: Briefly vortex the samples.

  • Extraction: Add 2.0 mL of methyl-tert-butyl ether (MTBE), vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[7]

  • Freezing and Separation: Flash freeze the aqueous (lower) layer.

  • Evaporation: Decant the organic (upper) layer into a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 300 µL Plasma add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_mtbe 4. Add 2.0 mL MTBE vortex1->add_mtbe vortex2 5. Vortex for 10 min add_mtbe->vortex2 centrifuge 6. Centrifuge at 4000 rpm vortex2->centrifuge freeze 7. Flash Freeze centrifuge->freeze transfer 8. Transfer Supernatant freeze->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow
LC-MS/MS Conditions

  • Mobile Phase: 10 mM Ammonium acetate buffer and Acetonitrile (25:75, v/v)[7]

  • Flow Rate: 0.2 mL/min[7]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Desmethyl Diltiazem: m/z 401.09 → 150.04[8]

    • Diltiazem-d4 (IS): m/z 419.22 → 314.0[8]

G cluster_analysis Analytical Workflow reconstituted_sample Reconstituted Sample hplc HPLC Separation (C18 Column) reconstituted_sample->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms Triple Quadrupole MS esi->ms mrm Multiple Reaction Monitoring (MRM) ms->mrm data Data Acquisition & Quantification mrm->data

Caption: LC-MS/MS Analytical Workflow

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[2][5][6]

Calibration Curve

The calibration curve was linear over the concentration range of 0.24 ng/mL to 320.1 ng/mL for N-desmethyl diltiazem in human plasma.[7] The correlation coefficient (r²) was consistently ≥ 0.99.

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
N-Desmethyl Diltiazem0.24 - 320.1≥ 0.99
Data synthesized from published literature.[7]
Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated at three QC levels (LQC, MQC, and HQC). The results were within the acceptable limits of ±15% (±20% for LLOQ).[7]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC0.5< 10.0Within ±10.0< 10.0Within ±10.0
MQC50< 10.0Within ±10.0< 10.0Within ±10.0
HQC250< 10.0Within ±10.0< 10.0Within ±10.0
Representative data based on published findings.[7]
Recovery

The extraction recovery of N-desmethyl diltiazem from human plasma was determined at three QC levels.

AnalyteLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)Mean Recovery (%)
N-Desmethyl Diltiazem76.669.471.9~72.6
Data adapted from a study with similar methodology.[9]
Stability

The stability of N-desmethyl diltiazem in human plasma was assessed under various conditions to ensure sample integrity during handling and storage.

Stability ConditionDurationResult
Bench-top Stability24 hours at Room TemperatureStable
Freeze-Thaw Stability3 cycles (-20°C to RT)Stable
Long-term Stability8 weeks at -20°CStable[10]
Long-term Stability12 weeks at -70°CStable[10]
Stability data based on general findings for diltiazem and its metabolites.[10]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of N-desmethyl diltiazem in human plasma. The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. The method has been validated over a relevant concentration range and has demonstrated acceptable accuracy, precision, and stability. This application note and protocol can be readily implemented in clinical and research laboratories for pharmacokinetic and bioequivalence studies of diltiazem.

References

Application Note: Quantification of N-Desmethyl Diltiazem in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-desmethyl diltiazem (B1670644) is the major active metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain types of arrhythmia.[1][2] Monitoring the plasma concentrations of both diltiazem and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-desmethyl diltiazem in human plasma. The method is suitable for high-throughput analysis in a clinical or research setting.

Diltiazem is primarily metabolized in the liver, with N-demethylation being a major pathway.[3] This metabolic process is predominantly carried out by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform.[3][4] An overview of this metabolic pathway is presented below.

Diltiazem Metabolism Metabolic Pathway of Diltiazem to N-Desmethyl Diltiazem Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-demethylation CYP3A4 CYP3A4 Enzyme (Liver Microsomes) CYP3A4->Diltiazem

Caption: Diltiazem N-demethylation pathway.

Principle of the Method

This method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase liquid chromatography for the separation of N-desmethyl diltiazem from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

A generalized workflow for the quantification of N-desmethyl diltiazem in human plasma is outlined below.

Experimental Workflow LC-MS/MS Workflow for N-Desmethyl Diltiazem Quantification Plasma_Sample Human Plasma Sample (Spiked with IS) LLE Liquid-Liquid Extraction (e.g., with MTBE) Plasma_Sample->LLE Evaporation Evaporation of Organic Layer LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis (UPLC-Tandem Quadrupole MS) Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Caption: Sample preparation and analysis workflow.

Materials and Reagents

  • N-desmethyl diltiazem reference standard

  • Diltiazem-D4 (or other suitable internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Methyl-t-butyl ether (MTBE)

  • Human plasma (drug-free)

  • Deionized water

Instrumentation

  • Liquid Chromatograph: UPLC system

  • Mass Spectrometer: Tandem quadrupole mass spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[5]

Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 300 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 1.5 mL of methyl-t-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase 10 mM Ammonium Acetate : Acetonitrile (25:75, v/v)[5]
Flow Rate 0.2 mL/min[5]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 2.0 minutes[5]
MS System Tandem Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: MRM Transitions for N-Desmethyl Diltiazem and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Desmethyl Diltiazem401.09150.04[6]
Diltiazem-D4 (IS)419.22314.0[6]

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.[7][8][9]

Validation Parameters Key Bioanalytical Method Validation Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Core parameters for method validation.

Quantitative Data Summary

Table 2: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
N-Desmethyl Diltiazem0.24 - 320.1[5]0.24[5][6]> 0.99

Table 3: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.5< 10.0< 10.090 - 110
Medium50< 10.0< 10.090 - 110
High250< 10.0< 10.090 - 110
Acceptance criteria for precision and accuracy are typically within ±15% (±20% at the LLOQ).[8]

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
N-Desmethyl Diltiazem76.0[5]Within acceptable limits
Diltiazem-D4 (IS)~74Not significant

Table 5: Stability

ConditionDurationStability (%)
Bench-top (Room Temp)8 hours> 85
Freeze-thaw Cycles3 cycles> 85
Long-term (-70°C)30 days> 85

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of N-desmethyl diltiazem in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput bioanalysis in support of clinical and pharmacokinetic studies. The method has been validated to meet regulatory standards for bioanalytical method validation.

References

Application Notes and Protocols: N-Desmethyl Diltiazem Hydrochloride Certified Reference Material (CRM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Diltiazem (B1670644) Hydrochloride is a primary active metabolite of Diltiazem, a non-dihydropyridine calcium channel blocker widely used in the management of hypertension, angina, and certain arrhythmias.[1][2][3] As a Certified Reference Material (CRM), N-Desmethyl Diltiazem Hydrochloride is essential for the accurate quantification and identification of this metabolite in various biological matrices and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the utilization of this compound CRM in research and quality control settings.

N-Desmethyl Diltiazem is formed in the liver primarily through N-demethylation of Diltiazem, a reaction mediated by the cytochrome P450 enzymes, specifically isoforms CYP3A4, CYP3A5, and CYP3A7.[4][5] This metabolite exhibits pharmacological activity, contributing to the overall therapeutic and potential toxic effects of Diltiazem administration.[4] Therefore, its accurate measurement is critical for pharmacokinetic studies, drug metabolism research, and ensuring the safety and efficacy of Diltiazem-based therapies. It is also classified as Diltiazem EP Impurity D, highlighting its importance in pharmaceutical quality control.[6][7]

Physicochemical Properties and Quantitative Data

The this compound CRM is a highly purified and characterized standard suitable for the calibration of analytical instruments and the validation of analytical methods.

Table 1: Physicochemical Properties

PropertyValueReference
Formal Name 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one, monohydrochloride[5]
CAS Number 130606-60-9[5]
Molecular Formula C₂₁H₂₄N₂O₄S • HCl[5]
Molecular Weight 437.0 g/mol [5]
Appearance A solid[5]
Solubility Soluble in Chloroform and DMSO[5]

Table 2: Pharmacokinetic Parameters of Diltiazem and its Metabolites

ParameterDiltiazemN-monodesmethyl Diltiazem (MA)Deacetyl DTZ (M1)Deacetyl N-monodesmethyl DTZ (M2)Reference
Plasma Half-life (t½) 3.0 - 4.5 hours-Longer than DTZ and MALonger than DTZ and MA[1][8]
Time to Peak Plasma Concentration (Tmax) 2 - 4 hours (immediate release)---[9]
Protein Binding 70% - 80%---[1]
Bioavailability ~40% (extensive first-pass metabolism)---[1]

Note: Specific pharmacokinetic data for N-Desmethyl Diltiazem can exhibit significant inter-individual variability.[8]

Signaling and Metabolic Pathways

Diltiazem Metabolism to N-Desmethyl Diltiazem

Diltiazem undergoes extensive metabolism in the liver. One of the major metabolic pathways is the N-demethylation to form N-Desmethyl Diltiazem. This process is primarily catalyzed by cytochrome P450 enzymes.

Diltiazem Metabolism Metabolic Pathway of Diltiazem to N-Desmethyl Diltiazem Diltiazem Diltiazem NDesmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->NDesmethyl_Diltiazem N-demethylation CYP CYP3A4, CYP3A5, CYP3A7 (Liver) CYP->Diltiazem

Caption: Metabolic conversion of Diltiazem to N-Desmethyl Diltiazem.

Mechanism of Action of Diltiazem and its Active Metabolites

Diltiazem and its active metabolites, including N-Desmethyl Diltiazem, act as calcium channel blockers. They inhibit the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.

Mechanism of Action Mechanism of Action of Diltiazem and Metabolites cluster_cell Vascular Smooth Muscle / Cardiac Muscle Cell Ca_Channel L-type Calcium Channel Ca_Influx Calcium Ion Influx Contraction Muscle Contraction Ca_Channel->Contraction Blocks influx, leading to reduced contraction Ca_Influx->Contraction Leads to Diltiazem Diltiazem & N-Desmethyl Diltiazem Diltiazem->Ca_Channel Inhibits

Caption: Inhibition of calcium channels by Diltiazem and its metabolites.

Experimental Protocols

Quantification of N-Desmethyl Diltiazem in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of N-Desmethyl Diltiazem in human plasma using the this compound CRM.

a. Materials and Reagents:

  • This compound CRM

  • Diltiazem-d4 (or other suitable internal standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Evaporator

c. Preparation of Stock and Working Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound CRM and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., Diltiazem-d4) at a concentration of 100 ng/mL in methanol.

d. Sample Preparation (Solid Phase Extraction):

  • To 100 µL of human plasma, add 10 µL of the IS working solution and vortex briefly.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

e. LC-MS/MS Conditions:

Table 3: LC-MS/MS Parameters

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-Desmethyl Diltiazem: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation) Internal Standard: Precursor ion > Product ion

f. Calibration Curve and Quantification:

  • Prepare a calibration curve by spiking blank human plasma with known concentrations of N-Desmethyl Diltiazem working standards.

  • Process the calibration standards and unknown samples as described in the sample preparation section.

  • Analyze the processed samples by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Determine the concentration of N-Desmethyl Diltiazem in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

LC-MS_MS_Workflow LC-MS/MS Quantification Workflow Start Start Stock_Prep Prepare Stock & Working Solutions from CRM Start->Stock_Prep Sample_Prep Sample Preparation (Plasma Spiking & SPE) Stock_Prep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Calibration Construct Calibration Curve Data_Processing->Calibration Quantification Quantify Unknown Samples Calibration->Quantification End End Quantification->End

Caption: Workflow for N-Desmethyl Diltiazem quantification.

Purity Assessment of a Diltiazem Drug Substance by HPLC-UV

This protocol outlines a method for using this compound CRM as a reference standard to identify and quantify it as an impurity in a Diltiazem drug substance.

a. Materials and Reagents:

  • This compound CRM

  • Diltiazem Hydrochloride reference standard

  • Diltiazem drug substance (sample to be tested)

  • Acetonitrile (HPLC grade)

  • Triethylamine (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • Water (HPLC grade)

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Sonicator

c. Chromatographic Conditions:

Table 4: HPLC-UV Parameters

ParameterCondition
LC Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of a buffered aqueous phase (e.g., 0.2% Triethylamine, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a gradient elution. A typical starting gradient could be 80:20 (Aqueous:Acetonitrile) moving to 40:60 over 20 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature 30°C

d. Preparation of Solutions:

  • Diluent: Prepare the mobile phase at the initial gradient composition.

  • Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound CRM in the diluent to obtain a solution with a known concentration (e.g., 1 µg/mL).

  • Test Solution: Accurately weigh and dissolve approximately 25 mg of the Diltiazem drug substance in 25 mL of the diluent to obtain a concentration of about 1 mg/mL.

  • Resolution Solution: Prepare a solution containing both Diltiazem Hydrochloride (e.g., 1 mg/mL) and this compound (e.g., 1 µg/mL) to ensure adequate separation between the main peak and the impurity peak.[10]

e. Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the resolution solution to verify the system suitability (resolution between Diltiazem and N-Desmethyl Diltiazem should be greater than 2.0).

  • Inject the reference standard solution and record the peak area.

  • Inject the test solution and identify the N-Desmethyl Diltiazem peak by comparing its retention time with that of the reference standard.

  • Calculate the amount of N-Desmethyl Diltiazem in the Diltiazem drug substance using the following formula:

    % Impurity = (Area of Impurity in Test Solution / Area of Impurity in Reference Solution) x (Concentration of Reference Solution / Concentration of Test Solution) x 100

Troubleshooting

Table 5: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Poor peak shape or resolution (HPLC) Inappropriate mobile phase pH or composition. Column degradation.Optimize mobile phase pH. Use a new column.
Low signal intensity (LC-MS/MS) Ion suppression from matrix components. Inefficient ionization.Optimize sample preparation to remove interferences. Adjust ESI source parameters.
High background noise Contaminated mobile phase or system.Use fresh, high-purity solvents. Flush the LC system and mass spectrometer.
Inconsistent retention times Fluctuations in column temperature or mobile phase composition.Use a column oven for temperature control. Ensure proper mobile phase mixing.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the CRM and other chemicals.

  • Handle the CRM in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize the this compound CRM for accurate and reliable analytical measurements.

References

Application Notes and Protocols for the Use of N-Desmethyl Diltiazem as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of N-Desmethyl Diltiazem as an internal standard (IS) in the quantitative bioanalysis of structurally similar compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While published methods predominantly quantify N-Desmethyl Diltiazem as a metabolite of Diltiazem, this guide outlines a comprehensive framework for its validation and application as an internal standard, a crucial component in pharmacokinetic and drug metabolism studies. The protocols herein are based on established bioanalytical method validation guidelines and data from related compound analyses.

Introduction: The Role of an Internal Standard

In quantitative analysis, particularly in complex matrices like plasma or serum, an internal standard is essential for ensuring accuracy and precision. The IS is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is structurally similar to the analyte and does not occur endogenously in the sample matrix. Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard; however, when a SIL-IS is unavailable, a structurally similar compound like N-Desmethyl Diltiazem can be a viable alternative.

N-Desmethyl Diltiazem, a major metabolite of Diltiazem, shares a core benzothiazepine (B8601423) structure with its parent drug, making it a suitable candidate as an internal standard for other benzothiazepine derivatives or compounds with similar extraction and ionization characteristics.

Proposed Application: Quantification of a Hypothetical Analyte

For the purpose of these protocols, we will consider the use of N-Desmethyl Diltiazem as an internal standard for the quantification of a hypothetical structurally related new chemical entity (NCE), "Analyte X," in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes: Analyte X, N-Desmethyl Diltiazem hydrochloride

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (B1210297) (analytical grade), Water (deionized, 18 MΩ·cm), Methyl-t-butyl ether (MTBE) (HPLC grade).

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Analyte X and N-Desmethyl Diltiazem (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Analyte X stock solution in 50:50 acetonitrile:water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (50 ng/mL): Dilute the N-Desmethyl Diltiazem stock solution in 50:50 acetonitrile:water.

  • Spiking: Spike drug-free human plasma with the appropriate working standard solutions to prepare CC and QC samples.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the 50 ng/mL N-Desmethyl Diltiazem internal standard working solution to all tubes except the blank matrix.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl-t-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer (approximately 450 µL) to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 1 minute.

  • Transfer to autosampler vials for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 25 µL IS (N-Desmethyl Diltiazem) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_mtbe Add 500 µL MTBE vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1: Liquid-Liquid Extraction Workflow.

LC-MS/MS Conditions
  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Analyte X: To be determined based on its structure (e.g., [M+H]+ → fragment ion).

    • N-Desmethyl Diltiazem (IS): m/z 401.1 → 150.0[1].

Method Validation Parameters

Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters must be assessed.

Selectivity and Specificity
  • Protocol: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Analyte X and the IS.

  • Acceptance Criteria: The response of interfering peaks should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.

Linearity and Range
  • Protocol: Analyze calibration curves with a blank and at least six non-zero concentrations.

  • Acceptance Criteria: A linear regression of peak area ratio (Analyte/IS) vs. concentration should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ).

Precision and Accuracy
  • Protocol: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in five replicates on three separate days.

  • Acceptance Criteria:

    • Intra- and Inter-day Precision (CV%): ≤ 15% (≤ 20% for LLOQ).

    • Intra- and Inter-day Accuracy (% Bias): Within ±15% of the nominal value (±20% for LLOQ).

Recovery and Matrix Effect
  • Protocol:

    • Recovery: Compare the peak area of the analyte in extracted samples to that of post-extraction spiked samples.

    • Matrix Effect: Compare the peak area of post-extraction spiked samples to that of neat solutions.

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across different lots of plasma should be ≤ 15%.

Stability
  • Protocol: Assess the stability of Analyte X and the IS in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Presentation

The following tables summarize the expected quantitative data from a successful validation of this hypothetical method.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range (ng/mL)0.5 - 500
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Intra-Day Precision and Accuracy (n=5)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (CV%)Accuracy (% Bias)
LLOQ0.50.488.5-4.0
Low QC1.51.556.2+3.3
Mid QC7578.14.1+4.1
High QC400390.53.5-2.4

Table 3: Inter-Day Precision and Accuracy (3 runs, n=15)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (CV%)Accuracy (% Bias)
LLOQ0.50.5110.2+2.0
Low QC1.51.487.8-1.3
Mid QC7576.95.5+2.5
High QC400395.24.8-1.2

Table 4: Stability Assessment

Stability ConditionQC LevelMean % Change from Nominal
Bench-top (6 hours)Low-3.5%
High-2.1%
Freeze-Thaw (3 cycles)Low-5.8%
High-4.2%
Long-term (-80°C, 30 days)Low-6.5%
High-5.0%

Signaling Pathways and Logical Relationships

The logical relationship for using an analog internal standard in quantitative analysis is based on the principle of ratiometric measurement to ensure analytical reliability.

G cluster_logic Rationale for Internal Standard Use cluster_process Analytical Process analyte Analyte X (Unknown Concentration) prep Sample Prep Variation analyte->prep is N-Desmethyl Diltiazem (IS) (Known Concentration) is->prep injection Injection Volume Variation prep->injection ionization Ionization Suppression/Enhancement injection->ionization measurement LC-MS/MS Measurement ionization->measurement ratio Peak Area Ratio (Analyte / IS) measurement->ratio Generates calibration Calibration Curve ratio->calibration Compared Against concentration Calculated Analyte Concentration calibration->concentration Determines

Figure 2: Ratiometric Measurement Principle.

Conclusion

While N-Desmethyl Diltiazem is primarily quantified as a metabolite, its structural characteristics make it a promising candidate for use as an internal standard for other structurally related molecules where a stable-isotope labeled standard is not available. The protocols and validation framework provided in these application notes offer a robust starting point for researchers to develop and validate a reliable quantitative bioanalytical method. Successful validation, following the principles outlined, will ensure that the method is fit-for-purpose in regulated drug development and clinical research settings.

References

Solid-Phase Extraction of N-Desmethyl Diltiazem from Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the solid-phase extraction (SPE) of N-desmethyl diltiazem (B1670644), a major metabolite of diltiazem, from human urine samples. The methodologies described are based on established principles of solid-phase extraction for drug metabolites and are intended to serve as a starting point for laboratory-specific validation.

Introduction

Diltiazem is a calcium channel blocker widely prescribed for the management of hypertension, angina, and certain arrhythmias. It undergoes extensive metabolism in the body, with N-desmethyl diltiazem being one of its principal active metabolites excreted in urine.[1] Accurate and reliable quantification of N-desmethyl diltiazem in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like urine, offering cleaner extracts and improved analytical sensitivity compared to traditional liquid-liquid extraction.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves passing a liquid sample through a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while other components of the sample matrix pass through. The analyte is then eluted from the stationary phase with a suitable solvent. The choice of SPE sorbent and elution solvents is critical for achieving high recovery and purity of the target analyte. For a compound like N-desmethyl diltiazem, which possesses both hydrophobic and basic properties, a mixed-mode or a reversed-phase sorbent is often employed.

Data Presentation

The following table summarizes recovery data for diltiazem and its metabolites from various studies. It is important to note that the extraction methods and biological matrices may differ, and this data is presented for comparative purposes.

AnalyteMatrixExtraction MethodSorbent TypeRecovery (%)Reference
DiltiazemPlasmaSolid-Phase ExtractionNot Specified>75%[2]
Desacetyl diltiazemPlasmaSolid-Phase ExtractionNot Specified>75%[2]
N-desmethyl diltiazemPlasmaLiquid-Liquid ExtractionNot Applicable76.6% (low QC), 69.4% (medium QC), 71.9% (high QC)[3]
Broad Spectrum of Drugs (including basic drugs)UrineSolid-Phase ExtractionC18AR/MP3 (Mixed-Mode)75-100%[4]

Experimental Protocols

This section outlines a generalized protocol for the solid-phase extraction of N-desmethyl diltiazem from urine samples using a mixed-mode solid-phase extraction cartridge. This protocol is a composite based on established SPE methods for similar analytes and should be optimized and validated for specific laboratory conditions.

Materials and Reagents
  • Mixed-mode solid-phase extraction cartridges (e.g., C18/SCX)

  • N-desmethyl diltiazem reference standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) hydroxide

  • Formic acid

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Ultrapure water

  • Urine samples

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Pre-treatment
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 1 mL of the supernatant, add 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Spike the sample with an appropriate internal standard.

  • Vortex the mixture for 30 seconds.

Solid-Phase Extraction Protocol
  • Conditioning: Condition the mixed-mode SPE cartridge by passing 3 mL of methanol through the sorbent bed.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of ultrapure water, followed by 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry out between steps.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove hydrophilic interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove moderately polar interferences.

  • Drying: Dry the cartridge thoroughly under a full vacuum for 5-10 minutes to remove any residual aqueous solvent.

  • Elution: Elute the N-desmethyl diltiazem and the internal standard from the cartridge by passing 3 mL of a methanolic solution containing 2-5% ammonium hydroxide. The basic modifier is crucial to disrupt the ionic interaction with the SCX phase.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Mandatory Visualizations

Diltiazem Signaling Pathway

diltiazem_pathway diltiazem Diltiazem l_type_channel L-type Calcium Channel diltiazem->l_type_channel blocks ca_influx Ca²⁺ Influx (decreased) l_type_channel->ca_influx intracellular_ca Intracellular [Ca²⁺] (decreased) ca_influx->intracellular_ca calmodulin Calmodulin intracellular_ca->calmodulin activates mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck activates myosin_lc_p Myosin Light Chain Phosphorylation (decreased) mlck->myosin_lc_p catalyzes smooth_muscle_contraction Smooth Muscle Contraction (decreased) myosin_lc_p->smooth_muscle_contraction cardiac_contraction Cardiac Muscle Contraction (decreased) myosin_lc_p->cardiac_contraction vasodilation Vasodilation smooth_muscle_contraction->vasodilation bp Blood Pressure (decreased) vasodilation->bp heart_rate Heart Rate (decreased) cardiac_contraction->heart_rate heart_rate->bp

Caption: Mechanism of action of Diltiazem.

Solid-Phase Extraction Workflow

spe_workflow start Urine Sample pretreatment Sample Pre-treatment (Buffering, IS Spiking) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning (Methanol) equilibration Equilibration (Water, Buffer) conditioning->equilibration equilibration->loading washing Washing (Water, 5% Methanol) loading->washing drying Drying washing->drying elution Elution (Methanolic NH₄OH) drying->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

References

Application Notes and Protocols: Liquid-Liquid Extraction of N-Desmethyl Diltiazem in Serum

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction of N-Desmethyl Diltiazem (B1670644), a primary metabolite of Diltiazem, from serum samples using the liquid-liquid extraction (LLE) technique. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation procedure for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

N-Desmethyl Diltiazem is a pharmacologically active metabolite of Diltiazem, a calcium channel blocker used in the treatment of hypertension and angina. Accurate quantification of this metabolite in serum is crucial for pharmacokinetic and toxicokinetic studies. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and clean extracts by partitioning the analyte of interest from the complex biological matrix into an immiscible organic solvent. This document outlines a validated LLE protocol, including materials, step-by-step procedures, and expected performance data.

Data Summary

The following table summarizes the quantitative data from a validated method for the determination of N-Desmethyl Diltiazem in human plasma, which is applicable to serum.[1]

ParameterN-Desmethyl Diltiazem
Linearity Range0.24 - 64.00 ng/mL
Lower Limit of Quantification (LLOQ)0.24 ng/mL
Mean Recovery69.4% - 76.6%
Internal Standard (IS)Diltiazem-D4
Analytical TechniqueUPLC-MS/MS

Experimental Protocol

This protocol is based on a validated method for the extraction of N-Desmethyl Diltiazem from human plasma and is suitable for serum samples.[1] A similar extraction procedure using methyl-tert-butyl ether has also been successfully applied to serum samples for the analysis of diltiazem and its metabolites.

Materials and Reagents
  • Serum samples

  • N-Desmethyl Diltiazem analytical standard

  • Diltiazem-D4 (Internal Standard)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water, deionized or HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Glass test tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 4000 rpm and 4 °C)

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure
  • Sample Preparation:

    • Thaw frozen serum samples to room temperature.

    • Vortex the samples for 10-15 seconds to ensure homogeneity.

  • Internal Standard Spiking:

    • In a clean glass tube, add 0.5 mL of the serum sample.

    • Spike with 50 µL of the internal standard working solution (e.g., 2000 ng/mL Diltiazem-D4 in methanol).

    • Vortex the mixture for 60 seconds.

  • Liquid-Liquid Extraction:

    • Add 2.5 mL of methyl tert-butyl ether to the sample mixture.

    • Vortex the tube vigorously for 10 minutes to ensure thorough mixing and extraction.

    • Centrifuge the sample at 4000 rpm for 5 minutes at 4 °C to separate the aqueous and organic layers.

  • Isolation of Organic Layer:

    • Flash-freeze the aqueous (lower) layer by dipping the bottom of the tube in a dry ice/acetone bath. This allows for easy decanting of the organic (upper) layer.

    • Carefully transfer the organic layer to a clean, pre-labeled tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution:

    • Reconstitute the dried extract with 200 µL of the mobile phase (e.g., a mixture of ammonium formate buffer and methanol).

    • Vortex briefly to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the liquid-liquid extraction of N-Desmethyl Diltiazem from serum.

LLE_Workflow start Start: Serum Sample (0.5 mL) add_is Add Internal Standard (Diltiazem-D4) start->add_is vortex1 Vortex (60 seconds) add_is->vortex1 add_solvent Add Extraction Solvent (2.5 mL MTBE) vortex1->add_solvent vortex2 Vortex (10 minutes) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 5 min, 4°C) vortex2->centrifuge separate Separate Organic Layer (Flash Freeze Aqueous Layer) centrifuge->separate evaporate Evaporate to Dryness (Nitrogen, 40°C) separate->evaporate reconstitute Reconstitute (200 µL Mobile Phase) evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for N-Desmethyl Diltiazem.

References

Application Note: Pharmaceutical Impurity Profiling of N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644) Hydrochloride is a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias. The safety and efficacy of pharmaceutical products are of paramount importance, necessitating stringent control over impurities. N-Desmethyl Diltiazem, also known as Diltiazem EP Impurity D, is a principal metabolite and a potential impurity in Diltiazem drug substances and products.[1][2][3] Its monitoring and control are critical for ensuring the quality and safety of the final pharmaceutical preparation. This application note provides a comprehensive overview and detailed protocols for the impurity profiling of N-Desmethyl Diltiazem Hydrochloride in Diltiazem samples.

The primary metabolic pathway for Diltiazem involves N-demethylation, which is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][4][5] This process leads to the formation of N-Desmethyl Diltiazem, which itself can be further metabolized. Due to its potential presence in the final drug product, regulatory bodies require robust analytical methods for its identification and quantification.

This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and a highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound. These methods are essential for routine quality control, stability studies, and ensuring compliance with pharmacopeial limits.

Metabolic Pathway of Diltiazem

The metabolic conversion of Diltiazem to N-Desmethyl Diltiazem is a critical step in its biotransformation. The following diagram illustrates this metabolic pathway.

Metabolic Pathway of Diltiazem to N-Desmethyl Diltiazem Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem (Diltiazem EP Impurity D) Diltiazem->N_Desmethyl_Diltiazem N-demethylation Further_Metabolites Further Metabolites N_Desmethyl_Diltiazem->Further_Metabolites Metabolism CYP3A4 CYP3A4 (Major) CYP2D6, CYP2C9 (Minor) CYP3A4->Diltiazem

Caption: Metabolic conversion of Diltiazem to N-Desmethyl Diltiazem.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol describes a stability-indicating HPLC method for the quantification of N-Desmethyl Diltiazem in Diltiazem Hydrochloride drug substance.

A. Materials and Reagents:

B. Chromatographic Conditions:

ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of 0.01M ammonium acetate in water, methanol, and acetonitrile (700:240:60, v/v/v).[6]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 240 nm[2][7][8]
Injection Volume 20 µL
Column Temperature 35 °C[2][9]
Run Time Approximately 15 minutes

C. Standard and Sample Preparation:

  • Standard Stock Solution (Diltiazem): Accurately weigh and dissolve an appropriate amount of Diltiazem Hydrochloride Reference Standard in the mobile phase to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (N-Desmethyl Diltiazem): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Diltiazem Hydrochloride (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Diltiazem Hydrochloride drug substance in the mobile phase to obtain a final concentration of approximately 1000 µg/mL.

D. System Suitability:

Inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) for the peak area of N-Desmethyl Diltiazem is not more than 2.0%.

  • The tailing factor for the Diltiazem and N-Desmethyl Diltiazem peaks is not more than 2.0.

  • The resolution between the Diltiazem and N-Desmethyl Diltiazem peaks is not less than 2.0.

E. Data Analysis:

Calculate the percentage of N-Desmethyl Diltiazem in the sample using the following formula:

% Impurity = (Area_impurity_sample / Area_impurity_standard) * (Concentration_standard / Concentration_sample) * 100

UPLC-MS/MS Method for Trace Level Detection and Quantification

This protocol provides a highly sensitive and selective UPLC-MS/MS method for the detection and quantification of trace levels of N-Desmethyl Diltiazem, which is particularly useful for the analysis of related nitrosamine (B1359907) impurities such as N-Nitroso-N-Desmethyl Diltiazem.[10]

A. Materials and Reagents:

  • This compound Reference Standard

  • Diltiazem Hydrochloride Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

B. UPLC-MS/MS Conditions:

ParameterSpecification
UPLC System ACQUITY UPLC H-Class Plus or equivalent
Column ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program Optimized for separation of Diltiazem and impurities (e.g., a linear gradient from 5% to 95% B over 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Xevo TQ-S Cronos or equivalent tandem quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions N-Desmethyl Diltiazem: Precursor ion > Product ion (specific m/z values to be determined by infusion of the reference standard)
Divert Valve Used to divert the high-concentration Diltiazem peak to waste to prevent source contamination.[11]

C. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound Reference Standard in methanol (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Solution: Prepare the Diltiazem drug substance or product sample in a suitable solvent (e.g., methanol or mobile phase) at a concentration appropriate for the expected impurity levels.

D. Method Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Workflow

The following diagram outlines the general workflow for the impurity profiling of this compound.

Workflow for N-Desmethyl Diltiazem Impurity Profiling cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Diltiazem Drug Substance/Product Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard N-Desmethyl Diltiazem Ref. Std. Dilution Serial Dilution Standard->Dilution HPLC HPLC Analysis Dissolution->HPLC UPLC_MSMS UPLC-MS/MS Analysis Dissolution->UPLC_MSMS Dilution->HPLC Dilution->UPLC_MSMS Integration Peak Integration & Identification HPLC->Integration UPLC_MSMS->Integration Quantification Quantification vs. Standard Integration->Quantification Reporting Reporting of Impurity Levels Quantification->Reporting

Caption: General workflow for impurity profiling of N-Desmethyl Diltiazem.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods.

Table 1: HPLC Method Validation Data

ParameterTypical Value
Linearity Range (N-Desmethyl Diltiazem) 0.1 - 5 µg/mL
Correlation Coefficient (r²) > 0.999
LOD ~0.03 µg/mL
LOQ ~0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Table 2: UPLC-MS/MS Method Validation Data for a Related Nitrosamine Impurity (for reference)

ParameterTypical Value
Linearity Range 0.006 - 5.0 ppm
Method LOQ 0.03 ppm
Instrument LOQ 0.006 ppm
Spiked Recovery 70 - 120%

Conclusion

The control of this compound as a pharmaceutical impurity is essential for ensuring the quality, safety, and efficacy of Diltiazem-containing medicines. The HPLC and UPLC-MS/MS methods detailed in this application note provide robust and reliable approaches for the identification and quantification of this impurity. The provided protocols and validation data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Diltiazem Hydrochloride. Adherence to these or similarly validated methods will support compliance with global regulatory requirements for impurity profiling.

References

Application Notes and Protocols for High-Throughput Screening of N-Desmethyl Diltiazem Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Diltiazem (B1670644) is the principal active metabolite of Diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina, and certain arrhythmias.[1][2] Diltiazem and its metabolites exert their therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2][3][4] This inhibition leads to vasodilation, a reduction in heart rate, and decreased myocardial contractility.[4] N-Desmethyl Diltiazem retains a significant portion of the pharmacological activity of the parent compound, making it a crucial molecule to consider in drug development and physiological studies.[1][4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the activity of N-Desmethyl Diltiazem and other modulators of L-type calcium channels. Two primary methodologies are presented: a fluorescence-based calcium flux assay for primary screening and an automated patch clamp assay for more detailed electrophysiological characterization and hit validation.

Signaling Pathway of L-type Calcium Channels

Voltage-gated L-type calcium channels are critical for excitation-contraction coupling in cardiac and smooth muscle. Upon membrane depolarization, these channels open, allowing an influx of extracellular calcium (Ca2+). This influx of Ca2+ acts as a second messenger, triggering the release of larger stores of calcium from the sarcoplasmic reticulum, which ultimately leads to muscle contraction.[1] Diltiazem and N-Desmethyl Diltiazem bind within the pore of the L-type calcium channel, physically obstructing the passage of calcium ions and thereby inhibiting this signaling cascade.[5][6]

L_type_calcium_channel_pathway cluster_membrane Cell Membrane depolarization Membrane Depolarization l_type_channel L-type Ca2+ Channel (Resting State) depolarization->l_type_channel Activates l_type_channel_open L-type Ca2+ Channel (Open State) l_type_channel->l_type_channel_open blocked_channel Blocked L-type Ca2+ Channel l_type_channel_open->blocked_channel ca_intracellular Intracellular Ca2+ (Increased) l_type_channel_open->ca_intracellular ndd N-Desmethyl Diltiazem ndd->l_type_channel_open Binds & Blocks blocked_channel->ca_intracellular Influx Inhibited ca_extracellular Extracellular Ca2+ ca_extracellular->l_type_channel_open Influx sr Sarcoplasmic Reticulum ca_intracellular->sr Induces ca_release Ca2+ Release sr->ca_release contraction Muscle Contraction ca_release->contraction

L-type calcium channel signaling pathway.

Data Presentation

The following tables summarize the quantitative data for Diltiazem and its N-desmethyl metabolite (MA) from receptor binding and functional assays. This data is essential for establishing baseline activity and for the validation of HTS assays.

Table 1: Inhibitory Potency of Diltiazem and Metabolites on [3H]Diltiazem Binding. [7]

CompoundpIC50 (-log IC50 [M])
Diltiazem6.87
N-Desmethyl-Diltiazem (MA)6.49
Desacetyl-Diltiazem (M1)6.72
N-Desmethyl, Desacetyl-Diltiazem (M2)6.03
O-Desmethyl, Desacetyl-Diltiazem (M4)5.51
N-Desmethyl, O-Desmethyl, Desacetyl-Diltiazem (M6)5.33

Table 2: Functional Inhibitory Concentrations (IC50) of Diltiazem on L-type Calcium Channels.

Assay SystemIC50 (µM)Reference
Cone Photoreceptor Ca2+ Channels (High-affinity)4.9[8]
Cone Photoreceptor Ca2+ Channels (Low-affinity)100.4[8]
CaVAb (Model Ca2+ Channel) - Resting State41[5]

Experimental Protocols

Fluorescence-Based Calcium Flux Assay (Primary HTS)

This assay measures the inhibition of L-type calcium channel activity by monitoring changes in intracellular calcium concentration using a fluorescent indicator. It is well-suited for screening large compound libraries in a 96- or 384-well format.

calcium_flux_workflow plate_cells 1. Plate Cells (e.g., HEK293 expressing L-type channels) dye_loading 2. Dye Loading (Fluo-4 AM) plate_cells->dye_loading wash 3. Wash Cells dye_loading->wash compound_add 4. Add Compounds (N-Desmethyl Diltiazem) wash->compound_add depolarize 5. Depolarize Cells (High K+ solution) compound_add->depolarize read_plate 6. Read Fluorescence (FLIPR) depolarize->read_plate analyze 7. Data Analysis (Calculate IC50) read_plate->analyze

Workflow for the fluorescence-based calcium flux assay.

Materials:

  • Cells: HEK293 cells stably expressing the human L-type calcium channel (Cav1.2).

  • Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Hanks' Balanced Salt Solution (HBSS).

    • Fluo-4 AM calcium indicator.[9]

    • Pluronic F-127.

    • Probenecid (optional, to prevent dye leakage).

    • N-Desmethyl Diltiazem and other test compounds.

    • High potassium (K+) stimulation buffer (HBSS with KCl concentration adjusted to, for example, 90 mM, with a corresponding reduction in NaCl to maintain osmolarity).

    • Positive control: A known L-type channel blocker (e.g., Diltiazem, Verapamil).

    • Negative control: Vehicle (e.g., DMSO).

  • Equipment:

    • Fluorometric Imaging Plate Reader (FLIPR) or equivalent microplate reader with automated injection capabilities.

    • Cell culture incubator.

    • Centrifuge for plates.

Procedure:

  • Cell Plating:

    • The day before the assay, seed the HEK293-Cav1.2 cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (final concentration of 2-5 µM) and Pluronic F-127 (final concentration of 0.02%) in HBSS.[10] If used, add Probenecid to a final concentration of 1-2.5 mM.[10]

    • Aspirate the cell culture medium from the wells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[10]

  • Cell Washing:

    • Gently aspirate the loading buffer.

    • Wash the cells twice with 100 µL of HBSS per well, being careful not to dislodge the cells.

    • After the final wash, add 100 µL of HBSS to each well.

  • Compound Addition:

    • Prepare serial dilutions of N-Desmethyl Diltiazem and other test compounds in HBSS.

    • Add the compounds to the wells. Include vehicle controls (e.g., 0.1% DMSO) and positive controls.

    • Incubate the plate for 15-30 minutes at 37°C.

  • Calcium Flux Measurement:

    • Set up the FLIPR instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the high K+ stimulation buffer to all wells to depolarize the cells and activate the L-type calcium channels.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium influx and subsequent signal decay.

  • Data Analysis:

    • The change in fluorescence intensity is calculated as the peak fluorescence minus the baseline fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Generate concentration-response curves and calculate the IC50 value for N-Desmethyl Diltiazem.

Automated Patch Clamp (APC) Assay (Hit Validation and Mechanistic Studies)

This assay provides a direct measure of ion channel currents, offering detailed information about the mechanism of block, including voltage and state dependence. It is ideal for validating hits from primary screens and for lead optimization.

apc_workflow prepare_cells 1. Prepare Cell Suspension load_apc_plate 2. Load APC Plate (Cells, Solutions, Compounds) prepare_cells->load_apc_plate seal_formation 3. Automated Cell Trapping & Giga-seal Formation load_apc_plate->seal_formation record_baseline 4. Record Baseline Currents (Voltage Protocol) seal_formation->record_baseline apply_compound 5. Apply Compound (N-Desmethyl Diltiazem) record_baseline->apply_compound record_block 6. Record Blocked Currents apply_compound->record_block analyze 7. Data Analysis (Calculate % Inhibition, IC50) record_block->analyze

Workflow for the automated patch clamp assay.

Materials:

  • Cells: HEK293 cells stably expressing the human L-type calcium channel (Cav1.2).

  • APC Platform: An automated patch clamp system (e.g., IonFlux, SyncroPatch).[11][12]

  • Reagents:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).

    • N-Desmethyl Diltiazem and other test compounds prepared in the external solution.

  • Equipment:

    • Automated patch clamp system and associated consumables (e.g., plates/chips).

Procedure:

  • Cell Preparation:

    • Harvest the cells and prepare a single-cell suspension at the optimal concentration recommended for the specific APC platform.

  • APC Plate Preparation:

    • Prime the APC plate/chip according to the manufacturer's instructions.

    • Load the internal solution, external solution, cell suspension, and test compounds (at various concentrations) into the appropriate wells of the plate.

  • Automated Experiment Execution:

    • Initiate the automated experiment on the APC platform. The instrument will perform the following steps:

      • Cell trapping and formation of a high-resistance (giga-ohm) seal.

      • Establishment of the whole-cell patch clamp configuration.

  • Electrophysiological Recording:

    • Apply a voltage protocol to elicit L-type calcium channel currents. A typical protocol involves:

      • Holding the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.

      • Applying a depolarizing voltage step (e.g., to +10 mV) for a short duration (e.g., 200 ms) to activate the channels.[1]

    • Record baseline currents in the absence of the compound.

    • Perfuse the cell with the external solution containing the test compound (N-Desmethyl Diltiazem).

    • Apply the same voltage protocol and record the currents in the presence of the compound. Repeat for multiple concentrations.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percent inhibition against the compound concentration to generate a concentration-response curve and determine the IC50 value.[1]

Conclusion

The described high-throughput screening assays provide robust and scalable methods for investigating the activity of N-Desmethyl Diltiazem on L-type calcium channels. The fluorescence-based calcium flux assay is an efficient method for primary screening of large numbers of compounds, while the automated patch clamp assay offers a higher-resolution tool for detailed mechanistic studies of promising candidates. Together, these protocols facilitate the discovery and characterization of novel calcium channel modulators for therapeutic development.

References

Application Note: Development of a Stability-Indicating Assay for N-Desmethyl Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Diltiazem is a primary active metabolite of Diltiazem, a widely used calcium channel blocker for the management of hypertension and angina. As a significant metabolite, its stability profile is crucial for understanding the overall efficacy and safety of the parent drug. A stability-indicating assay is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-Desmethyl Diltiazem, in accordance with International Council for Harmonisation (ICH) guidelines.

Principle

The developed method utilizes reversed-phase HPLC with UV detection to separate N-Desmethyl Diltiazem from its potential degradation products generated under various stress conditions. Forced degradation studies are performed to ensure the method's specificity and stability-indicating nature. The method is then validated for its linearity, accuracy, precision, and sensitivity.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A gradient HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Purospher Star® C18, 150 x 4.6 mm, 5 µm particle size) is a suitable choice.[1]

  • Reagents:

    • N-Desmethyl Diltiazem reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions can be used as a starting point and optimized as needed:

ParameterCondition
Mobile Phase A 0.05% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.05% (v/v) Trifluoroacetic acid in Methanol
Gradient A linear gradient can be optimized to achieve the best separation.
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient or controlled at 35 °C
Detection Wavelength 240 nm[1][2][3]
Injection Volume 20 µL

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of N-Desmethyl Diltiazem reference standard in 10 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Prepare sample solutions of the drug product to a target concentration of 100 µg/mL in the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the drug solution with 0.5 N HCl at 80°C for 2 hours.[5] Neutralize the solution before injection.

  • Base Hydrolysis: Treat the drug solution with 0.02 M NaOH in a water bath at 50°C for 21 hours.[1] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with 6% (v/v) hydrogen peroxide at 50°C for 21 hours.[1]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 48 hours.[5]

  • Photolytic Degradation: Expose the drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Following exposure to stress conditions, the samples are diluted with the mobile phase to the target concentration and analyzed by HPLC. The chromatograms are examined for the separation of the main peak from any degradation products.

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The results of the forced degradation studies will demonstrate the specificity of the method. The peak purity of the N-Desmethyl Diltiazem peak should be evaluated using a photodiode array (PDA) detector.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of N-Desmethyl Diltiazem over a range of 70% to 130% of the target concentration.[6]

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of N-Desmethyl Diltiazem at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[6]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch.

  • Intermediate Precision (Inter-assay precision): The analysis is performed by different analysts, on different days, and with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be adequate for the determination of impurities at their specified limits.

Data Presentation

The quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for N-Desmethyl Diltiazem

Concentration (µg/mL)Peak Area
70[Insert Data]
80[Insert Data]
100[Insert Data]
120[Insert Data]
130[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Insert Data][Insert Data][Insert Data]
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]
Mean % Recovery [Insert Value]

Table 3: Precision Data

RepeatabilityIntermediate Precision
Mean Assay (%) [Insert Data][Insert Data]
Standard Deviation [Insert Data][Insert Data]
% RSD [Insert Data][Insert Data]

Table 4: Forced Degradation Results

Stress Condition% DegradationPeak Purity
Acid Hydrolysis[Insert Data]Pass/Fail
Base Hydrolysis[Insert Data]Pass/Fail
Oxidation[Insert Data]Pass/Fail
Thermal[Insert Data]Pass/Fail
Photolytic[Insert Data]Pass/Fail

Visualizations

experimental_workflow prep Sample & Standard Preparation stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress Stress Samples hplc HPLC Analysis (C18 Column, Gradient Elution, UV Detection at 240 nm) prep->hplc Analyze Standards & Samples stress->hplc Analyze Stressed Samples validation Method Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) hplc->validation Generate Data results Data Analysis & Reporting validation->results Compile Results

Caption: Experimental workflow for the development of a stability-indicating assay.

validation_parameters assay Stability-Indicating Assay specificity Specificity assay->specificity linearity Linearity assay->linearity accuracy Accuracy assay->accuracy precision Precision assay->precision lod_loq LOD & LOQ assay->lod_loq

Caption: Key validation parameters for the analytical method.

Conclusion

The described HPLC method is a reliable and robust stability-indicating assay for the quantification of N-Desmethyl Diltiazem. The forced degradation studies demonstrate the method's specificity, and the validation results confirm its accuracy, precision, and linearity. This application note provides a comprehensive framework for researchers and scientists in the pharmaceutical industry to develop and validate a stability-indicating assay for N-Desmethyl Diltiazem, ensuring the quality and stability of drug products. The developed method is suitable for routine quality control analysis and stability testing.[7]

References

Troubleshooting & Optimization

Troubleshooting peak tailing in N-Desmethyl Diltiazem HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of N-Desmethyl Diltiazem (B1670644).

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl Diltiazem and why is its analysis important?

N-Desmethyl Diltiazem is a primary active metabolite of Diltiazem, a calcium channel blocker used to treat hypertension and angina.[1][2] Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies to understand the overall disposition and efficacy of Diltiazem.[3]

Q2: What is peak tailing in HPLC?

Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape.[4] Peak tailing is a common distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with an elongated trailing edge.[5][6] This can compromise resolution, affect the accuracy of peak integration, and reduce the overall reliability of the analytical method.[7][8]

Q3: Why is N-Desmethyl Diltiazem prone to peak tailing in reversed-phase HPLC?

N-Desmethyl Diltiazem is a basic compound. The parent drug, Diltiazem, has a basic pKa of approximately 8.18.[4][5] Basic compounds are particularly susceptible to undesirable secondary interactions with the stationary phase in reversed-phase HPLC.[9][10] The most common cause is the interaction between the positively charged analyte and negatively charged, ionized silanol (B1196071) groups (Si-O⁻) that remain on the surface of silica-based columns (like C18).[4][10][11] These interactions are a secondary retention mechanism that delays the elution of a portion of the analyte molecules, causing a "tail".[10]

Q4: How is peak tailing measured?

Peak tailing is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As).[4][6] The calculation involves measuring the peak width at a certain percentage of the peak height (commonly 5% or 10%). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.[4] Many analytical methods require the tailing factor to be below a specified limit, often less than 2.0.[7]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for N-Desmethyl Diltiazem.

Initial Assessment

Before modifying your method, verify the following:

  • System Suitability: Has the system suitability test failed for peak asymmetry?

  • Problem Scope: Is the tailing observed only for the N-Desmethyl Diltiazem peak or for all peaks in the chromatogram? If it's specific to the basic analyte, chemical interactions are the likely cause.[4] If all peaks are tailing, it may indicate a physical issue with the column or system.[12]

  • Sudden or Gradual: Did the tailing appear suddenly or has it worsened over a series of injections? Sudden changes may point to column voids or contamination, while gradual tailing can indicate slow column degradation.[7]

Below is a workflow to help diagnose the root cause of peak tailing.

G cluster_chemical Chemical Causes (Analyte-Specific) cluster_physical Physical / Systemic Causes start Peak Tailing Observed for N-Desmethyl Diltiazem q_all_peaks Are all peaks tailing? start->q_all_peaks q_ph Is Mobile Phase pH ≥ 2 units below pKa (~8.2)? q_all_peaks->q_ph No (Analyte-Specific) check_column Check for Column Void or Contamination q_all_peaks->check_column Yes (Systemic) sol_ph Adjust Mobile Phase pH (See Protocol 1) q_ph->sol_ph No q_buffer Is buffer concentration adequate (10-50 mM)? q_ph->q_buffer Yes sol_buffer Increase Buffer Strength q_buffer->sol_buffer No q_column_chem Is the column old or not end-capped? q_buffer->q_column_chem Yes sol_column_chem Use High-Purity End-Capped Column or Add Mobile Phase Modifier (See Protocol 2) q_column_chem->sol_column_chem No q_overload Is sample concentration too high? q_column_chem->q_overload Yes sol_overload Reduce Sample Concentration or Injection Volume q_overload->sol_overload Yes sol_column_phys Flush Column (See Protocol 3) or Replace Column check_column->sol_column_phys check_connections Check Tubing and Fittings for Dead Volume check_column->check_connections sol_connections Use shorter, narrower tubing. Ensure proper connections. check_connections->sol_connections

Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Causes and Solutions

The following table summarizes potential causes of peak tailing and recommended solutions, categorized by the area of focus.

CategoryPotential CauseRecommended Solution(s)
Mobile Phase Inappropriate pH The pKa of Diltiazem's basic nitrogen is ~8.18.[4][5] To ensure N-Desmethyl Diltiazem is fully protonated (charged) and to suppress the ionization of acidic silanol groups on the column, the mobile phase pH should be low. Operate at a pH between 2.5 and 4.0. [7][10][13] This minimizes silanol interactions.
Insufficient Buffer Capacity A low buffer concentration may not adequately control the mobile phase pH, especially at the silica (B1680970) surface. Increase the buffer concentration to within the 10-50 mM range. [7]
No Silanol Masking Agent For particularly troublesome tailing on older columns, a competing base can be added to the mobile phase to mask the active silanol sites. Add 0.1% Triethylamine (TEA) or a similar silanol suppressor. [7][13] Note: This can shorten column lifetime.[13]
Column Secondary Silanol Interactions This is the most common cause for basic analytes.[10] Switch to a modern, high-purity silica column with high-density bonding and end-capping. [7][11] Columns with embedded polar groups or charged surfaces are also designed to reduce these interactions.[6][7]
Column Contamination Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing. Use a guard column and replace it regularly. [4] Perform a column flush with a strong solvent.[7]
Column Void A void or channel in the column packing at the inlet leads to a disturbed flow path.[3][7] This often causes split or severely tailed peaks for all analytes. Replace the column. A temporary fix might be to reverse-flush the column (if permitted by the manufacturer).[10]
Trace Metal Contamination Metals like iron or aluminum in the silica can act as active sites, increasing silanol acidity and exacerbating tailing.[5][11] Use a high-purity, modern column. Adding a chelating agent like EDTA to the mobile phase can sometimes help.[11]
Sample Mass Overload Injecting too much analyte can saturate the stationary phase, leading to tailing.[7] Reduce the sample concentration or decrease the injection volume. [7]
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[7] Dissolve the sample in the initial mobile phase composition or a weaker solvent. [7]
System Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[6][7] Use shorter tubing with a narrow internal diameter (e.g., 0.12 mm). Ensure all fittings are properly made with no gaps.[7]
Temperature Mismatch A significant temperature difference between the column and the incoming mobile phase can cause peak distortion. Use a column thermostat and a mobile phase pre-heater to ensure a stable and uniform temperature.

To illustrate the primary chemical cause of peak tailing for N-Desmethyl Diltiazem:

Caption: Interaction of protonated N-Desmethyl Diltiazem with ionized silanols.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To lower the mobile phase pH to suppress silanol ionization.

  • Materials: HPLC-grade water, organic modifier (e.g., acetonitrile), buffer salt (e.g., potassium phosphate (B84403) monobasic), and an acid for pH adjustment (e.g., phosphoric acid).

  • Procedure: a. Prepare the aqueous portion of the mobile phase. For a 25 mM phosphate buffer, dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. b. While stirring, slowly add dilute phosphoric acid dropwise to titrate the aqueous buffer to the target pH (e.g., pH 3.0). Use a calibrated pH meter. c. Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter. d. Mix the filtered aqueous buffer with the organic modifier in the desired ratio (e.g., 65:35 v/v aqueous:acetonitrile).[13] e. Degas the final mobile phase before use. f. Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.

Protocol 2: Using a Mobile Phase Additive (Triethylamine)

  • Objective: To mask active silanol sites on the column.

  • Materials: Prepared mobile phase, Triethylamine (TEA, high purity).

  • Procedure: a. Prepare the mobile phase as described in Protocol 1. b. Before mixing the aqueous and organic components, add a small, precise amount of TEA to the aqueous buffer to achieve the desired final concentration (e.g., 0.1% v/v, which is 1 mL of TEA per 1 L of mobile phase). c. Re-adjust the pH if necessary after adding the basic modifier. d. Proceed with filtering, mixing with organic solvent, and degassing as usual. e. Caution: Always dedicate a column to methods using ion-pairing agents or modifiers like TEA, as they can be difficult to wash out completely.

Protocol 3: General Column Flush (Reversed-Phase C18)

  • Objective: To remove strongly retained contaminants from the column.

  • Procedure: a. Disconnect the column from the detector to avoid contaminating the flow cell. b. Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture). c. Sequentially wash the column with 20 column volumes of each of the following solvents, moving from polar to non-polar: i. 100% HPLC-Grade Water ii. 100% Methanol iii. 100% Acetonitrile iv. 100% Isopropanol (an effective "deep clean" solvent) d. To re-introduce an aqueous mobile phase, reverse the sequence, flushing with acetonitrile, then methanol, then the buffered mobile phase. e. Re-equilibrate the column with the mobile phase for an extended period until a stable baseline is achieved.

References

Technical Support Center: Optimizing LC-MS/MS for N-Desmethyl Diltiazem Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of N-Desmethyl Diltiazem (B1670644) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for N-Desmethyl Diltiazem in positive ionization mode?

A1: For N-Desmethyl Diltiazem, the protonated molecule [M+H]⁺ is used as the precursor ion. A common Multiple Reaction Monitoring (MRM) transition is m/z 401.09 → 150.04.[1] The product ion is a stable and abundant fragment resulting from the collision-induced dissociation of the precursor ion.

Q2: Which ionization technique is most suitable for N-Desmethyl Diltiazem analysis?

A2: Electrospray Ionization (ESI) in the positive ion mode is commonly and successfully used for the analysis of Diltiazem and its metabolites, including N-Desmethyl Diltiazem.[1][2] Atmospheric Pressure Chemical Ionization (APCI) has also been used, though ESI is generally preferred for its sensitivity with this class of compounds.[3][4]

Q3: What type of internal standard (IS) is recommended for quantitative analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Diltiazem-D4, which can also be used for its metabolites.[1] If a SIL-IS is unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used. Examples from literature for Diltiazem and its metabolites include Desipramine, Verapamil, or Codeine.[2][3][5]

Q4: What are the common sample preparation techniques for extracting N-Desmethyl Diltiazem from plasma?

A4: The two most common techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][2]

  • Protein Precipitation: This is a rapid method involving the addition of an organic solvent like acetonitrile (B52724) to precipitate plasma proteins.[2][6]

  • Liquid-Liquid Extraction: LLE offers a cleaner extract, reducing matrix effects. A common solvent used is methyl-t-butyl ether (MTBE).[2]

  • Solid-Phase Extraction (SPE): SPE with C18 cartridges can also be employed for a thorough cleanup.[3]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: My signal for N-Desmethyl Diltiazem is very low. What are the potential causes and how can I fix it?

A: Low sensitivity can arise from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:

  • Inefficient Ionization:

    • Check Mobile Phase pH: Ensure the mobile phase has an acidic pH (e.g., using 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265) at pH 3.0) to promote protonation of N-Desmethyl Diltiazem in positive ESI mode.[1][7]

    • Optimize Source Parameters: Directly infuse a standard solution of N-Desmethyl Diltiazem to optimize ion source parameters like capillary voltage, source temperature, and gas flows to maximize the precursor ion signal.[8][9]

  • Ion Suppression (Matrix Effects):

    • Cause: Co-eluting endogenous components from the biological matrix (like phospholipids) can interfere with the ionization of the target analyte, suppressing its signal.[10][11][12]

    • Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of N-Desmethyl Diltiazem standard post-column while injecting a blank, extracted matrix sample. A dip in the signal at the analyte's retention time confirms ion suppression.[12]

    • Solution:

      • Improve Sample Cleanup: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[8]

      • Modify Chromatography: Adjust the chromatographic gradient to separate N-Desmethyl Diltiazem from the suppression zone. Using a different column chemistry (e.g., phenyl-hexyl instead of C18) can also alter selectivity.[8]

  • Suboptimal MRM Transition:

    • Confirm Fragmentation: Re-optimize the collision energy for your selected MRM transition to ensure you are monitoring the most stable and intense fragment ion.[13] It is good practice to evaluate at least two fragment ions.[13]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

Q: I am observing poor chromatographic peak shape for N-Desmethyl Diltiazem. What should I investigate?

A: Poor peak shape can compromise resolution and integration accuracy. Consider the following:

  • Column Issues:

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.

    • Column Contamination/Degradation: Buildup of matrix components can lead to peak tailing and broadening. Flush the column or replace it if performance does not improve.[14]

  • Mobile Phase Incompatibility:

    • Sample Solvent: Ensure the sample is reconstituted in a solvent that is weaker than the initial mobile phase conditions to prevent peak distortion. Reconstituting in the initial mobile phase is ideal.[15]

    • pH Effects: Check that the mobile phase pH is appropriate for the analyte and column chemistry.

  • Secondary Interactions:

    • Analyte-Metal Interactions: Some compounds can interact with the metal surfaces of the HPLC column and system, causing peak tailing. Consider using metal-free or bio-inert columns and tubing if this is suspected.[16]

Issue 3: Inconsistent or Irreproducible Results

Q: My results for N-Desmethyl Diltiazem are not reproducible between injections or batches. What could be the cause?

A: Lack of reproducibility often points to variable matrix effects or instability.

  • Variable Matrix Effects:

    • Cause: The composition of biological matrices can vary between different lots or subjects, leading to inconsistent ion suppression or enhancement.[4][17]

    • Solution: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), like Diltiazem-D4.[1] A SIL-IS co-elutes and experiences the same matrix effects as the analyte, providing reliable normalization.[18]

  • Analyte Instability:

    • In Plasma: Diltiazem can degrade to desacetyl diltiazem during storage. To mitigate this, plasma samples can be buffered with a 1% solution of 0.1 M Sodium Fluoride (NaF) and stored at -70 °C.[1]

    • In Solution: Prepare standards and quality control samples fresh and store them under appropriate conditions (e.g., refrigerated or frozen) to prevent degradation.

Experimental Protocols & Quantitative Data

Detailed Methodologies

Protocol 1: Sample Preparation using Liquid-Liquid Extraction [1]

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., Diltiazem-D4).

  • Vortex for 10-15 seconds.

  • Add extraction solvent (e.g., 3 mL of methyl-t-butyl ether).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water or 5 mM Ammonium Formate (pH 3.0).[1][7]

    • Mobile Phase B: Acetonitrile or Methanol.[1]

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time. Then, optimize the gradient around the elution time of N-Desmethyl Diltiazem to ensure separation from matrix components and other metabolites.

  • MS Optimization:

    • Perform a direct infusion of a ~100 ng/mL standard solution of N-Desmethyl Diltiazem to find the precursor ion [M+H]⁺ in a full scan.

    • Conduct a product ion scan to identify the most abundant and stable fragment ions.

    • Optimize the collision energy for each selected MRM transition to maximize signal intensity.[19]

Quantitative Data Summary
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
N-Desmethyl Diltiazem 401.09150.04[1]
Diltiazem415.05178.03[1]
Diltiazem-D4 (IS)419.22314.0[1]

Table 1: MRM Transitions for N-Desmethyl Diltiazem and related compounds.

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Reference
N-Desmethyl Diltiazem 0.240.24 - 64.00[1]
Diltiazem0.930.93 - 250.10[1]

Table 2: Example Lower Limits of Quantification (LLOQ) and Linearity Ranges.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap Inject Inject Sample Evap->Inject Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient Ionization ESI+ Source Gradient->Ionization Precursor Precursor Ion Selection (Q1: m/z 401.1) Ionization->Precursor CID Collision Cell (Q2) Precursor->CID Product Product Ion Detection (Q3: m/z 150.0) CID->Product Data Data Acquisition & Quantification Product->Data

Caption: General LC-MS/MS workflow for N-Desmethyl Diltiazem analysis.

Ion_Suppression_Troubleshooting Start Low Signal or Poor Sensitivity Check_MS Optimize MS Parameters? (Source, Collision Energy) Start->Check_MS Post_Column Perform Post-Column Infusion Test Check_MS->Post_Column Suppression_Observed Ion Suppression Observed? Post_Column->Suppression_Observed Improve_Cleanup Improve Sample Cleanup (e.g., LLE or SPE) Suppression_Observed->Improve_Cleanup Yes Resolved Problem Resolved Suppression_Observed->Resolved No Modify_LC Modify LC Method (Gradient, Column) Improve_Cleanup->Modify_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Modify_LC->Use_SIL_IS Use_SIL_IS->Resolved Fragmentation_Diagram cluster_ms Mass Spectrometer Q1 Quadrupole 1 (Q1) Filters for Precursor Ion Q2 Collision Cell (Q2) Induces Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Filters for Product Ion Q2->Q3 Product Characteristic Fragment Product Ion m/z 150.0 Q2->Product Fragmentation Neutral_Loss Neutral Loss Q2->Neutral_Loss Precursor N-Desmethyl Diltiazem [M+H]⁺ m/z 401.1 Precursor->Q1 Enters MS

References

Technical Support Center: Bioanalysis of N-Desmethyl Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of N-Desmethyl Diltiazem (B1670644).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of N-Desmethyl Diltiazem?

A1: In the context of LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, N-Desmethyl Diltiazem. These components can include endogenous substances like phospholipids, proteins, and salts.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of N-Desmethyl Diltiazem in the mass spectrometer's ion source.[2] This interference can lead to either a suppression or enhancement of the analyte's signal, which can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification.[1][3]

Q2: How can I determine if my N-Desmethyl Diltiazem analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method helps to identify at which points during the chromatographic run ion suppression or enhancement occurs. A constant flow of an N-Desmethyl Diltiazem standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal for N-Desmethyl Diltiazem indicates the presence of matrix effects at that retention time.[4]

  • Post-Extraction Spike Method (Quantitative Assessment): This is considered the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak area of N-Desmethyl Diltiazem spiked into an extracted blank matrix with the peak area of the same concentration of N-Desmethyl Diltiazem in a neat (pure) solvent. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[2]

Q3: What are the common causes of ion suppression for N-Desmethyl Diltiazem?

A3: Ion suppression is the more common form of matrix effect.[3] For N-Desmethyl Diltiazem, common causes include:

  • Co-eluting Endogenous Components: Phospholipids from plasma are a major cause of ion suppression in reversed-phase chromatography.[4]

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances in the final extract.

  • Mobile Phase Composition: Certain mobile phase additives can affect the ionization efficiency of N-Desmethyl Diltiazem.

  • High Analyte Concentration: At very high concentrations, the ionization process can become saturated, leading to a non-linear response that can be mistaken for a matrix effect.[4]

Q4: What is an acceptable level of matrix effect in a validated bioanalytical method?

A4: According to regulatory guidelines, the matrix effect should be investigated to ensure it does not compromise the integrity of the results. The matrix factor of an analyte should ideally be close to 1. More importantly, the internal standard (IS) normalized matrix factor (the ratio of the matrix factor of the analyte to that of the IS) should be close to 1.0, and the coefficient of variation (%CV) of the IS-normalized matrix factors from at least six different lots of matrix should not be greater than 15%. This indicates that the internal standard is effectively compensating for the variability in the matrix effect between different samples.

Troubleshooting Guides

Issue 1: Poor sensitivity and low response for N-Desmethyl Diltiazem.

This is a common symptom of significant ion suppression.

Troubleshooting Steps Explanation
1. Optimize Sample Preparation Inadequate sample cleanup is a primary cause of ion suppression.[5] Consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation (PPT), which is a non-selective method, consider transitioning to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[5]
2. Modify Chromatographic Conditions The goal is to chromatographically separate N-Desmethyl Diltiazem from the co-eluting matrix components.[3] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl column), or altering the mobile phase pH.
3. Change Ionization Source If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable. APCI is generally less prone to ion suppression.[3]
4. Sample Dilution Diluting the sample extract can reduce the concentration of interfering matrix components. However, this approach may compromise the lower limit of quantitation (LLOQ).[5]

Issue 2: High variability and poor reproducibility in quality control (QC) samples.

This may be caused by inconsistent matrix effects across different sample lots.

Troubleshooting Steps Explanation
1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the most effective way to compensate for variable matrix effects.[4] The SIL-IS (e.g., Diltiazem-d4) co-elutes with N-Desmethyl Diltiazem and is affected by ion suppression to the same extent, allowing for accurate ratiometric quantification.[6]
2. Evaluate Matrix Effect Variability Assess the matrix effect in at least six different lots of the biological matrix to understand the inter-subject variability. If one or two lots show significantly different matrix effects, it may be necessary to exclude them or investigate the cause.
3. Matrix-Matched Calibrators and QCs Prepare all calibration standards and quality control samples in the same biological matrix as the study samples.[4] This helps to normalize the matrix effects between the calibrators and the unknown samples.
4. Check for Carryover Analyte or internal standard carryover from a high-concentration sample to a subsequent low-concentration sample can introduce variability. Ensure the autosampler wash procedure is adequate.

Quantitative Data

Table 1: Illustrative Matrix Effect Data for N-Desmethyl Diltiazem in Human Plasma

This table presents hypothetical data to demonstrate the assessment of matrix effects from different plasma lots. Specific data for N-Desmethyl Diltiazem was not available in the searched literature.

Plasma LotAnalyte Peak Area (Spiked Post-Extraction)IS Peak Area (Spiked Post-Extraction)Analyte Peak Area (Neat Solution)IS Peak Area (Neat Solution)Analyte Matrix FactorIS Matrix FactorIS-Normalized Matrix Factor
185,000175,000100,000200,0000.850.880.97
292,000180,000100,000200,0000.920.901.02
388,000170,000100,000200,0000.880.851.04
495,000185,000100,000200,0000.950.931.02
5 (Lipemic)75,000150,000100,000200,0000.750.751.00
6 (Hemolyzed)80,000160,000100,000200,0000.800.801.00
Mean 0.860.851.01
%CV 8.9%7.6%2.5%

Table 2: Reported Recovery of N-Desmethyl Diltiazem from Human Plasma

Sample Preparation MethodRecovery (%)Reference
Liquid-Liquid Extraction (LLE)76.0%[7]
Liquid-Liquid Extraction (LLE)76.6% (Low QC), 69.4% (Mid QC), 71.9% (High QC)[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for N-Desmethyl Diltiazem

This protocol is adapted from a validated method for the simultaneous determination of diltiazem and its metabolites.[7]

  • To 300 µL of human plasma in a centrifuge tube, add the internal standard (e.g., Diltiazem-d4).

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 3 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for N-Desmethyl Diltiazem

This protocol is based on a method for the analysis of diltiazem and its metabolites in human plasma.[9]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 1 mL of human plasma, add the internal standard.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute N-Desmethyl Diltiazem and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions for N-Desmethyl Diltiazem Analysis

  • LC Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is commonly used.[7]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: A flow rate of 0.2-0.6 mL/min is often employed.[7][8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.[7]

  • MRM Transition: For N-Desmethyl Diltiazem, the precursor to product ion transition is m/z 401.09 → 150.04.[6]

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification issue Poor Sensitivity or High Variability assess_me Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) issue->assess_me Start Here check_is Check Internal Standard Performance issue->check_is optimize_sp Optimize Sample Preparation (LLE, SPE) assess_me->optimize_sp Matrix Effect Confirmed optimize_lc Optimize Chromatography (Gradient, Column) assess_me->optimize_lc Matrix Effect Confirmed change_ionization Change Ionization Mode (APCI) assess_me->change_ionization use_sil_is Use Stable Isotope-Labeled IS check_is->use_sil_is Poor Compensation revalidate Re-evaluate Method Performance optimize_sp->revalidate optimize_lc->revalidate use_sil_is->revalidate change_ionization->revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

LLE_Workflow plasma Plasma Sample + IS alkalinize Alkalinize (e.g., NaOH) plasma->alkalinize extract Add Extraction Solvent (MTBE) & Vortex alkalinize->extract centrifuge Centrifuge to Separate Layers extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) experimental workflow.

SPE_Workflow condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample + IS condition->load wash Wash Cartridge (Water) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Improving recovery of N-Desmethyl Diltiazem from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Desmethyl Diltiazem from biological matrices.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of N-Desmethyl Diltiazem, offering potential causes and solutions in a question-and-answer format.

Issue: Low Recovery of N-Desmethyl Diltiazem

Q1: My recovery of N-Desmethyl Diltiazem is consistently low using Liquid-Liquid Extraction (LLE). What are the potential causes and how can I improve it?

A1: Low recovery in LLE can stem from several factors related to the partitioning of N-Desmethyl Diltiazem between the aqueous and organic phases. Here are key aspects to investigate:

  • Inappropriate Solvent Polarity: The choice of extraction solvent is critical. For N-Desmethyl Diltiazem, a moderately polar compound, solvents like methyl tert-butyl ether (MTBE) or a mixture of hexane, chloroform, and isopropanol (B130326) have been used successfully. If your recovery is low, consider testing a different solvent or a combination of solvents to optimize partitioning.

  • Incorrect pH of the Aqueous Phase: The pH of the biological sample can significantly influence the ionization state of N-Desmethyl Diltiazem, affecting its solubility in the organic solvent. Since N-Desmethyl Diltiazem is a basic compound, adjusting the pH of the aqueous phase to a basic pH (e.g., pH 9-11) will neutralize the molecule, thereby increasing its partitioning into the organic solvent.

  • Insufficient Phase Mixing: Inadequate vortexing or mixing can lead to incomplete extraction. Ensure vigorous and sufficient mixing to maximize the surface area contact between the two phases.

  • Emulsion Formation: The formation of an emulsion at the interface between the aqueous and organic layers can trap the analyte, leading to reduced recovery. To mitigate this, you can try adding salt to the aqueous phase, centrifugation at a higher speed, or using a different solvent system.

  • Suboptimal Solvent-to-Sample Volume Ratio: The ratio of the organic solvent volume to the sample volume can impact extraction efficiency. Experiment with increasing the solvent volume to improve recovery.

Q2: I'm experiencing poor recovery of N-Desmethyl Diltiazem with Solid-Phase Extraction (SPE). What should I troubleshoot?

A2: Low recovery during SPE often points to issues with the sorbent, the application of the sample, or the elution steps. Consider the following:

  • Incorrect Sorbent Selection: For N-Desmethyl Diltiazem, a reversed-phase sorbent like C18 or a polymeric equivalent is generally suitable. If you are using a different type of sorbent and experiencing low recovery, consider switching to a C18 cartridge.

  • Inadequate Sample Pre-treatment: The composition of the sample loaded onto the SPE cartridge is crucial. Ensure that the sample is at the appropriate pH for optimal retention. For reversed-phase SPE, acidifying the sample can improve the retention of basic compounds like N-Desmethyl Diltiazem.

  • Wash Solvent Too Strong: The wash step is intended to remove interferences without eluting the analyte. If your wash solvent is too strong (e.g., high percentage of organic solvent), it may be prematurely eluting the N-Desmethyl Diltiazem. Consider using a weaker wash solvent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. You can try increasing the organic solvent percentage in your elution solution or using a stronger elution solvent altogether. Ensure the elution volume is sufficient to completely wet the sorbent bed.

  • High Flow Rate: A fast flow rate during sample loading may not allow for adequate interaction between N-Desmethyl Diltiazem and the sorbent, leading to breakthrough (the analyte passes through without being retained). Optimize the flow rate to ensure proper binding.

Q3: My protein precipitation protocol results in a low yield of N-Desmethyl Diltiazem. What could be wrong?

A3: Low recovery after protein precipitation can be due to co-precipitation of the analyte with the proteins or issues with the precipitating agent.

  • Choice of Precipitating Agent: Acetonitrile (B52724) is a commonly used and effective precipitating agent for plasma samples. Other organic solvents like methanol (B129727) can also be used. The choice of solvent can influence the degree of protein removal and analyte recovery. If recovery is low with one solvent, try another.

  • Inadequate Ratio of Sample to Precipitating Agent: An insufficient volume of the precipitating agent may lead to incomplete protein precipitation, which can entrap N-Desmethyl Diltiazem. A common ratio is 3:1 (precipitating agent to sample volume).

  • Insufficient Vortexing/Mixing: Thorough mixing is essential to ensure complete protein precipitation. Vortex the sample vigorously after adding the precipitating agent.

  • Temperature: Performing the precipitation at a low temperature (e.g., on ice or at 4°C) can sometimes improve protein removal and analyte recovery.

  • Analyte Adsorption: N-Desmethyl Diltiazem might adsorb to the precipitated proteins. After centrifugation, carefully collect the supernatant without disturbing the protein pellet.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of N-Desmethyl Diltiazem.

Q1: What is the stability of N-Desmethyl Diltiazem in biological samples?

A1: N-Desmethyl Diltiazem is known to be unstable in whole blood at room temperature, with significant degradation observed.[1] To ensure accurate quantification, it is crucial to process blood samples promptly. Ideally, blood should be centrifuged immediately after collection or kept on ice for no longer than one hour.[1] For longer-term storage, plasma samples should be frozen at -20°C or preferably -70°C to -80°C.[1][2]

Q2: Which extraction method generally provides the highest recovery for N-Desmethyl Diltiazem?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can provide good recoveries for N-Desmethyl Diltiazem. Published data suggests recoveries of around 70-77% for LLE and greater than 75% for SPE.[3] One study utilizing SPE with a cyanopropyl silica (B1680970) cartridge reported recoveries of approximately 90% for diltiazem, suggesting a potentially high recovery for its metabolites as well. The optimal method will depend on the specific laboratory setup, sample matrix, and desired level of sample cleanup.

Q3: How does pH affect the extraction of N-Desmethyl Diltiazem?

A3: As a basic compound, the pH of the aqueous sample is a critical parameter for the efficient extraction of N-Desmethyl Diltiazem, particularly for LLE. Adjusting the sample to a basic pH (above its pKa) will neutralize the molecule, making it more soluble in organic extraction solvents and thus increasing recovery. For SPE, pH adjustment of the sample and wash solutions can also be used to optimize retention and elution.

Q4: What are some common interferences I might encounter when analyzing N-Desmethyl Diltiazem?

A4: Interferences in the analysis of N-Desmethyl Diltiazem can arise from the biological matrix itself (e.g., endogenous compounds, lipids, proteins) or from co-administered drugs and their metabolites.[4] Proper sample preparation is key to minimizing these interferences. Techniques like LLE and SPE are effective in cleaning up the sample before analysis by methods such as LC-MS/MS, which provides high selectivity and reduces the impact of co-eluting interferences.

Data Presentation

Table 1: Comparison of Recovery Percentages for N-Desmethyl Diltiazem using Different Extraction Methods

Extraction MethodBiological MatrixReported Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Human Plasma76.6 (low conc.), 69.4 (medium conc.), 71.9 (high conc.)[3]
Solid-Phase Extraction (SPE)Human Plasma> 75[1]
Solid-Phase Extraction (SPE)Plasma~90 (for Diltiazem)[5]

Experimental Protocols

1. Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: To 1 mL of plasma sample in a centrifuge tube, add a suitable internal standard.

  • pH Adjustment: Add a small volume of a basic solution (e.g., 1M Sodium Hydroxide) to adjust the sample pH to approximately 10. Vortex briefly.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for your analytical method (e.g., 100 µL of a methanol/water mixture). Vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis (e.g., by LC-MS/MS).

2. Detailed Methodology for Solid-Phase Extraction (SPE)

This protocol is a general guideline for a reversed-phase (C18) SPE cartridge and may need optimization.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Acidify the sample by adding a small amount of a weak acid (e.g., 1% formic acid in water).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.

  • Elution: Elute the N-Desmethyl Diltiazem from the cartridge with 1-2 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for your analytical method.

  • Analysis: Transfer the sample for analysis.

3. Detailed Methodology for Protein Precipitation

This protocol is a general guideline and may require optimization.

  • Sample Preparation: In a microcentrifuge tube, add 200 µL of plasma and the internal standard.

  • Precipitation: Add 600 µL of cold acetonitrile (a 3:1 ratio).

  • Mixing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be directly injected for analysis or evaporated and reconstituted in a smaller volume of mobile phase to increase concentration.

  • Analysis: Analyze the sample using a suitable analytical method.

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Collection & Handling cluster_extraction Extraction cluster_analysis Analysis Sample Biological Matrix (Plasma, Blood, Tissue) Handling Immediate Processing (Centrifugation or on Ice) Sample->Handling Storage Long-term Storage (-80°C) Handling->Storage LLE Liquid-Liquid Extraction Storage->LLE pH Adjustment, Solvent Addition SPE Solid-Phase Extraction Storage->SPE Conditioning, Loading, Washing, Elution PPT Protein Precipitation Storage->PPT Solvent Addition, Centrifugation Analysis LC-MS/MS Analysis LLE->Analysis SPE->Analysis PPT->Analysis Quant Quantification Analysis->Quant

Caption: Experimental workflow for N-Desmethyl Diltiazem recovery.

Troubleshooting_Decision_Tree Start Low Recovery of N-Desmethyl Diltiazem ExtractionMethod Which Extraction Method? Start->ExtractionMethod LLE_Issues LLE Issues ExtractionMethod->LLE_Issues LLE SPE_Issues SPE Issues ExtractionMethod->SPE_Issues SPE PPT_Issues Protein Precipitation Issues ExtractionMethod->PPT_Issues PPT LLE_pH Check pH (adjust to basic) LLE_Issues->LLE_pH LLE_Solvent Optimize Solvent LLE_Issues->LLE_Solvent LLE_Mixing Ensure Thorough Mixing LLE_Issues->LLE_Mixing SPE_Sorbent Verify Sorbent Type (C18 recommended) SPE_Issues->SPE_Sorbent SPE_Wash Check Wash Solvent Strength SPE_Issues->SPE_Wash SPE_Elution Optimize Elution Solvent SPE_Issues->SPE_Elution SPE_Flow Reduce Flow Rate SPE_Issues->SPE_Flow PPT_Solvent Check Precipitating Agent & Ratio (e.g., ACN 3:1) PPT_Issues->PPT_Solvent PPT_Mixing Ensure Vigorous Mixing PPT_Issues->PPT_Mixing PPT_Temp Consider Low Temperature PPT_Issues->PPT_Temp

Caption: Troubleshooting decision tree for low recovery.

References

Technical Support Center: Analysis of N-Desmethyl Diltiazem in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of N-Desmethyl Diltiazem (B1670644) in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is N-Desmethyl Diltiazem and why is its stability in plasma a concern?

N-Desmethyl Diltiazem (MA) is a primary and pharmacologically active metabolite of Diltiazem, a calcium channel blocker used in the treatment of hypertension and angina[1][2]. Its stability in plasma is a significant concern because it is prone to degradation, which can lead to inaccurate quantification in pharmacokinetic and bioequivalence studies. The primary degradation product of N-Desmethyl Diltiazem is Deacetyl N-Desmethyl Diltiazem (M2)[1].

Q2: What are the main factors contributing to the instability of N-Desmethyl Diltiazem in plasma?

The instability of N-Desmethyl Diltiazem in plasma is influenced by several factors:

  • Enzymatic Degradation: Plasma contains esterases that can hydrolyze the ester group of N-Desmethyl Diltiazem.

  • Temperature: Higher temperatures accelerate the degradation process. Significant degradation has been observed at room temperature[3].

  • Storage Duration: The longer the plasma samples are stored, the greater the extent of degradation, even when frozen[1][4].

  • pH: The pH of the plasma can influence the rate of hydrolysis.

Q3: What are the recommended procedures for collecting and handling blood samples to minimize degradation?

To ensure the integrity of N-Desmethyl Diltiazem in plasma samples, it is crucial to follow strict collection and handling protocols:

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin)[2].

  • Immediate Cooling: Place the blood collection tubes on an ice bath immediately after collection. Storing whole blood for as little as one hour at room temperature can lead to a significant loss of N-Desmethyl Diltiazem[3].

  • Prompt Centrifugation: Centrifuge the blood samples as soon as possible (ideally within one hour of collection) at 4°C to separate the plasma[3][5].

  • Plasma Separation and Storage: Immediately after centrifugation, transfer the plasma to clean, labeled polypropylene (B1209903) tubes and freeze them at -70°C or -80°C[1][3][4].

  • Analysis Timeframe: It is recommended to analyze the plasma samples within eight weeks of collection to avoid significant degradation, even when stored at -70°C[1][4].

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of N-Desmethyl Diltiazem in plasma samples.

Issue Possible Cause Troubleshooting Steps
Low or inconsistent recovery of N-Desmethyl Diltiazem Degradation of the analyte during sample collection and processing.- Ensure blood samples are placed on ice immediately after collection. - Centrifuge blood samples within one hour of collection at 4°C. - Add a stabilizer, such as sodium fluoride (B91410) (NaF), to the plasma immediately after separation.
Instability during storage.- Store plasma samples at -70°C or lower. - Analyze samples within the recommended stability window (e.g., 8 weeks). - Avoid repeated freeze-thaw cycles.
High variability between replicate samples Inconsistent sample handling procedures.- Standardize the time between blood collection, centrifugation, and freezing. - Ensure uniform treatment of all samples, including the addition of stabilizers.
Matrix effects in the LC-MS/MS analysis.- Optimize the sample extraction procedure to remove interfering substances. - Use a stable isotope-labeled internal standard for N-Desmethyl Diltiazem. - Evaluate and minimize ion suppression or enhancement.
Presence of a large peak corresponding to Deacetyl N-Desmethyl Diltiazem (M2) Significant degradation of N-Desmethyl Diltiazem has occurred.- Review and optimize the sample handling and storage procedures to minimize degradation. - If the study design allows, quantify both N-Desmethyl Diltiazem and its degradation product to assess the total amount of the metabolite.
Poor peak shape or retention time shifts in LC-MS/MS analysis Issues with the analytical column or mobile phase.- Ensure the column is properly conditioned and has not exceeded its lifetime. - Prepare fresh mobile phase and ensure the pH is correct and consistent. - Check for any leaks or blockages in the LC system.
The sample solvent is too strong.- Reconstitute the dried extract in a solvent that is weaker than or of similar strength to the initial mobile phase.

Experimental Protocols

Protocol for Stabilization of N-Desmethyl Diltiazem in Plasma with Sodium Fluoride (NaF)

Sodium fluoride is an effective inhibitor of esterase activity and can significantly improve the stability of N-Desmethyl Diltiazem in plasma[6].

Materials:

  • Human plasma

  • 0.1 M Sodium Fluoride (NaF) solution in deionized water

  • Micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • After separating the plasma from whole blood by centrifugation, maintain the plasma samples on ice.

  • For every 1 mL of plasma, add 10 µL of the 0.1 M NaF solution. This results in a final concentration of 1% (v/v) of the 0.1 M NaF solution in the plasma[6].

  • Gently vortex the plasma sample for 10-15 seconds to ensure thorough mixing of the stabilizer.

  • Immediately freeze the stabilized plasma samples at -70°C or lower until analysis.

Protocol for LC-MS/MS Analysis of N-Desmethyl Diltiazem in Human Plasma

This protocol is based on a validated method for the simultaneous quantification of diltiazem and its metabolites[6].

1. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw the stabilized plasma samples on ice.

  • To 500 µL of plasma in a clean tube, add an appropriate internal standard (e.g., a stable isotope-labeled analog of N-Desmethyl Diltiazem).

  • Add 2.5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Ultra Performance Liquid Chromatography (UPLC) system

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (e.g., 25:75, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Tandem quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Desmethyl Diltiazem: m/z 401.09 → 150.04[6]

    • Diltiazem (for reference): m/z 415.05 → 178.03[6]

    • Desacetyl Diltiazem (for reference): m/z 373.21 → 108.85[6]

Data Presentation

Stability of N-Desmethyl Diltiazem in Human Plasma at Different Storage Conditions
Storage TemperatureStorage DurationStabilizerAnalyte Concentration (% of initial)Reference
Room Temperature1 hour (in whole blood)None~76%[3]
Room Temperature4 hours (in plasma)None~87%[3]
-20°C4-6 weeksNoneSignificant deterioration[1]
-20°C8 weeksNoneNo significant deterioration[1]
-20°C12 weeksNoneSignificant deterioration[1]
-70°C8 weeksNoneNo significant deterioration[1]
-70°C12 weeksNoneLess deterioration than at -20°C[1]
-70°CLong-term1% of 0.1 M NaFLimited degradation[6]

Note: The exact percentages can vary depending on the specific plasma matrix and experimental conditions.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis blood_collection Collect whole blood (Sodium Heparin tube) ice_bath Place on ice immediately blood_collection->ice_bath centrifugation Centrifuge at 4°C (within 1 hour) ice_bath->centrifugation plasma_separation Separate plasma centrifugation->plasma_separation stabilizer_addition Add 1% of 0.1M NaF plasma_separation->stabilizer_addition storage Store at -70°C or lower stabilizer_addition->storage extraction Liquid-Liquid Extraction storage->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis

Caption: Recommended workflow for blood sample handling and analysis.

degradation_pathway Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem (MA) Diltiazem->N_Desmethyl_Diltiazem N-Demethylation Deacetyl_Diltiazem Deacetyl Diltiazem (M1) Diltiazem->Deacetyl_Diltiazem Deacetylation Deacetyl_N_Desmethyl_Diltiazem Deacetyl N-Desmethyl Diltiazem (M2) N_Desmethyl_Diltiazem->Deacetyl_N_Desmethyl_Diltiazem Deacetylation (Primary Instability Pathway)

Caption: Metabolic and degradation pathways of Diltiazem.

References

Resolution of N-Desmethyl Diltiazem from other Diltiazem impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Diltiazem (B1670644) and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the resolution of N-Desmethyl Diltiazem and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Diltiazem that I should be aware of?

A1: Besides the active pharmaceutical ingredient (API) Diltiazem, several related substances and degradation products can be present. The most commonly cited impurities include N-Desmethyl Diltiazem (also known as Impurity D), Desacetyl Diltiazem, and Diltiazem S-oxide.[1][2] Forced degradation studies have shown that Diltiazem can degrade under acidic, basic, oxidative, and photolytic conditions, potentially generating these and other impurities.[2][3][4] Additionally, N-Nitroso-N-Desmethyl Diltiazem is a potential genotoxic impurity that requires sensitive detection methods.[5][6]

Q2: Which chromatographic technique is most suitable for separating N-Desmethyl Diltiazem from other impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the separation of Diltiazem and its impurities.[1][7][8] Several studies have demonstrated successful separation using C18 or C8 columns with a mobile phase typically consisting of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[7][9][10] Gradient elution can be particularly useful for resolving a complex mixture of impurities.[1][10]

Q3: What are the typical starting conditions for an HPLC method to resolve Diltiazem impurities?

A3: A good starting point for method development would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase gradient. For example, a gradient of a phosphate (B84403) buffer (pH adjusted) and acetonitrile, at a flow rate of 1.0 mL/min, with UV detection at 240 nm, has been shown to be effective.[1][7] The specific buffer, pH, and gradient profile may need to be optimized based on the specific impurities being targeted and the column being used.

Troubleshooting Guides

Issue 1: Poor Resolution Between N-Desmethyl Diltiazem and Another Impurity

Symptoms:

  • Peaks for N-Desmethyl Diltiazem and an adjacent impurity are not baseline separated.

  • The resolution value between the two peaks is less than 1.5.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition 1. Adjust Organic Modifier Percentage: A slight decrease or increase in the acetonitrile or methanol concentration in an isocratic method, or modifying the gradient slope in a gradient method, can significantly impact selectivity. 2. Change Organic Modifier: If using acetonitrile, try substituting it with methanol or a combination of both. 3. Modify Mobile Phase pH: Altering the pH of the aqueous buffer by ±0.2 units can change the ionization state of the analytes and improve separation. Ensure the pH remains within the stable range for your column.
Incorrect Column Chemistry 1. Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C8 column or one with a different bonding chemistry (e.g., phenyl-hexyl). Sometimes a monolithic RP-18 column can offer higher sensitivity and faster separation.[7][9] 2. Check Column Health: An old or contaminated column can lead to poor peak shape and resolution. Flush the column or replace it if necessary.
Suboptimal Temperature Adjust Column Temperature: Increasing or decreasing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing resolution.
Issue 2: Peak Tailing for Diltiazem or its Impurities

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor greater than 2.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silica (B1680970) 1. Use a Base-Deactivated Column: Modern, high-purity silica columns are designed to minimize silanol (B1196071) interactions. 2. Add a Tailing Inhibitor to the Mobile Phase: Incorporating a small amount of an amine modifier like triethylamine (B128534) (TEA) (e.g., 0.1-0.2%) into the mobile phase can mask active silanol groups and improve peak shape.[1]
Column Overload Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves.
Column Contamination Clean the Column: Flush the column with a strong solvent wash sequence recommended by the manufacturer. A guard column can help prevent contamination of the analytical column.[11][12]
Extra-Column Volume Minimize Tubing Length: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[13]

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of Diltiazem and Related Substances

This protocol is a representative method based on published literature and should be validated for your specific application.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Hypersil BDS C18, 150 mm x 4.6 mm, 5.0 µm particle size.[1]

  • Mobile Phase A: 0.2% Triethylamine in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    15 60
    20 80
    25 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[10]

  • Detection Wavelength: 240 nm.[1][10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

Table 1: Example HPLC Method Parameters for Diltiazem Impurity Profiling
ParameterMethod 1Method 2
Column Zorbax RX C8 (150 x 4.6 mm, 5 µm)[10]Hypersil BDS C18 (150 x 4.6 mm, 5.0 µm)[1]
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate Monohydrate Buffer (pH 3.0) and Methanol (800:200 v/v)[10]0.2% Triethylamine in water[1]
Mobile Phase B Acetonitrile[10]Acetonitrile[1]
Elution Type Gradient[10]Gradient[1]
Flow Rate 1.0 mL/min[10]1.0 mL/min[1]
Detection 240 nm[10]240 nm[1]
Column Temp. 35 °C[10]Not Specified

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Weigh Diltiazem Sample sp2 Dissolve in Diluent (e.g., Mobile Phase A) sp1->sp2 sp3 Sonicate to Dissolve sp2->sp3 sp4 Filter through 0.45 µm Filter sp3->sp4 hplc1 Inject Sample into HPLC sp4->hplc1 Analysis Start hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 240 nm hplc2->hplc3 dp1 Integrate Chromatogram hplc3->dp1 dp2 Identify and Quantify Impurities dp1->dp2 dp3 Generate Report dp2->dp3

Caption: Workflow for Diltiazem Impurity Analysis.

Troubleshooting_Tree cluster_mobile_phase Mobile Phase Optimization cluster_column Column Checks cluster_other Other Parameters start Poor Resolution (Rs < 1.5) mp1 Adjust % Organic start->mp1 c1 Try Different Stationary Phase (e.g., C8, Phenyl) start->c1 op1 Adjust Temperature start->op1 mp2 Change Organic Solvent (ACN to MeOH) mp1->mp2 mp3 Adjust pH (±0.2 units) mp2->mp3 end_node Resolution Improved mp3->end_node c2 Flush or Replace Column c1->c2 c2->end_node op1->end_node

Caption: Troubleshooting Decision Tree for Poor Resolution.

References

Minimizing ion suppression for N-Desmethyl Diltiazem in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize ion suppression for N-Desmethyl Diltiazem (B1670644) in mass spectrometry experiments.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity for N-Desmethyl Diltiazem

This is a primary indicator of potential ion suppression, where co-eluting matrix components interfere with the ionization of the analyte.[1][2]

Troubleshooting Steps:

  • Assess Ion Suppression: The first step is to confirm that ion suppression is the cause of the low signal intensity. This can be done using a post-column infusion experiment.[2][3] A dip in the baseline signal of a continuously infused N-Desmethyl Diltiazem standard upon injection of a blank matrix extract indicates the presence of ion suppression.[2][3]

  • Optimize Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[1][4] The goal is to remove interfering endogenous matrix components, such as phospholipids, before LC-MS/MS analysis.[3][5]

    • Protein Precipitation (PPT): While simple, PPT is often a non-selective cleanup method that can leave behind significant matrix components, leading to ion suppression.[1][6]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning N-Desmethyl Diltiazem into an immiscible organic solvent, leaving many interferences in the aqueous phase.[6][7][8] A validated method for diltiazem and its metabolites, including N-Desmethyl Diltiazem, successfully used a one-step LLE with methyl-t-butyl ether.[9]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances and often yields the cleanest extracts.[4][5][7] Mixed-mode SPE can be particularly effective at removing a wide range of interferences.[1]

  • Optimize Chromatography: Chromatographically separate N-Desmethyl Diltiazem from the regions of significant ion suppression.[2][6]

    • Modify the Gradient: A shallower gradient can improve the resolution between N-Desmethyl Diltiazem and co-eluting matrix components.[1]

    • Change Column Chemistry: If a standard C18 column is being used, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl (B1667301) column, to alter the elution profile of interfering compounds.[1]

    • Adjust Mobile Phase pH: Modifying the mobile phase pH can change the retention times of both N-Desmethyl Diltiazem and interfering compounds, potentially improving their separation.[1]

  • Optimize Mass Spectrometer Source Parameters:

    • Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[6][10]

    • Source Parameters: Optimize source-dependent parameters like capillary voltage, gas flow rates, and temperature to maximize the signal for N-Desmethyl Diltiazem.[1]

Issue 2: Inconsistent and Irreproducible Results for N-Desmethyl Diltiazem

Variable matrix effects between different sample lots can lead to poor reproducibility.[1]

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects, as it will be affected by ion suppression in the same way as the analyte.[1][2] This allows for reliable quantification even with some degree of signal suppression.

  • Evaluate Matrix Lot-to-Lot Variability: During method validation, it is crucial to assess the matrix effect in multiple different lots of the biological matrix to ensure the method's robustness.[1]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[1][10] However, this approach may compromise the limit of quantitation if the analyte concentration is low.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for N-Desmethyl Diltiazem analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, N-Desmethyl Diltiazem, in the mass spectrometer's ion source.[1] This leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][6] In complex biological matrices such as plasma or urine, endogenous components like phospholipids, salts, and proteins are common causes of ion suppression.[1][2]

Q2: What are the common causes of ion suppression in our LC-MS/MS workflow for N-Desmethyl Diltiazem?

A2: Common causes of ion suppression include:

  • Co-eluting matrix components: Endogenous substances from the biological sample (e.g., phospholipids, salts, proteins) that elute from the LC column at the same time as N-Desmethyl Diltiazem.[1][4]

  • Poor sample preparation: Inefficient removal of matrix components during sample clean-up.[1]

  • High analyte concentration: At high concentrations, the ionization response can become non-linear, leading to suppression effects.[1][6]

  • Mobile phase additives: Certain additives can interfere with the ionization process.[1][11]

  • Exogenous contaminants: Contaminants introduced during sample collection or preparation, such as plasticizers from collection tubes.[1][6]

Q3: How can I determine if ion suppression is affecting my N-Desmethyl Diltiazem results?

A3: You can assess ion suppression both qualitatively and quantitatively:

  • Qualitative Assessment (Post-Column Infusion): A constant flow of an N-Desmethyl Diltiazem standard solution is infused into the LC eluent after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time where matrix components elute indicates the presence of ion suppression.[2][3]

  • Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. A value of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[12]

Q4: Which sample preparation technique is best for minimizing ion suppression for N-Desmethyl Diltiazem?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT) is the simplest method but is often the least effective at removing interfering matrix components.[6]

  • Liquid-Liquid Extraction (LLE) offers a better clean-up than PPT and has been successfully used for the analysis of N-Desmethyl Diltiazem in plasma.[9]

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of matrix interferences and minimizing ion suppression.[4][5]

Q5: Can changing the ionization mode or source help reduce ion suppression?

A5: Yes. While Electrospray Ionization (ESI) is widely used, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression in some cases.[6][10] Additionally, switching the ESI polarity (e.g., from positive to negative ion mode) can sometimes reduce ion suppression, as fewer matrix components may ionize in the selected polarity.[6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueRelative Effectiveness in Removing InterferencesPotential for Ion SuppressionThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) ModerateModerateModerate
Solid-Phase Extraction (SPE) HighLowLow to Moderate

This table provides a qualitative comparison. The actual effectiveness will depend on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol allows for the qualitative identification of regions in the chromatogram where ion suppression occurs.

  • Prepare a standard solution of N-Desmethyl Diltiazem in the mobile phase at a concentration that gives a stable and robust signal.

  • Set up the LC-MS/MS system as usual, but with a 'T' connector placed between the analytical column and the mass spectrometer's ion source.

  • Infuse the N-Desmethyl Diltiazem standard solution continuously into the 'T' connector using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • Begin data acquisition on the mass spectrometer, monitoring the characteristic transition for N-Desmethyl Diltiazem. A stable baseline signal should be observed.[2]

  • Inject a blank, extracted biological matrix sample onto the LC column.[2]

  • Monitor the N-Desmethyl Diltiazem signal. Any significant drop in the signal intensity indicates a region of ion suppression.[2]

Protocol 2: Liquid-Liquid Extraction (LLE) for N-Desmethyl Diltiazem in Plasma

This protocol is adapted from a validated method for the simultaneous determination of diltiazem and its metabolites in human plasma.[9]

  • To 300 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add an appropriate volume of methyl-t-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Ion_Suppression cluster_optimization Optimization Strategies start Low Signal or Poor Reproducibility q_ionsupp Confirm Ion Suppression (Post-Column Infusion) start->q_ionsupp opt_sampleprep Optimize Sample Preparation (LLE, SPE) q_ionsupp->opt_sampleprep Yes q_repro Is the issue primarily reproducibility? q_ionsupp->q_repro No / Also check opt_chrom Optimize Chromatography (Gradient, Column, pH) opt_sampleprep->opt_chrom opt_ms Optimize MS Parameters (Source, Voltages) opt_chrom->opt_ms end_node Improved Method Performance opt_ms->end_node q_repro->opt_sampleprep No use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) q_repro->use_sil_is Yes eval_matrix Evaluate Lot-to-Lot Matrix Variability use_sil_is->eval_matrix dilute Consider Sample Dilution eval_matrix->dilute dilute->end_node

Caption: A troubleshooting decision tree for addressing ion suppression.

Experimental_Workflow cluster_prep Sample Preparation sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (SIL-IS) sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lc_sep LC Separation evap_recon->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing & Quantification ms_detect->data_proc

References

Technical Support Center: Optimization of Mobile Phase for N-Desmethyl Diltiazem Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of N-Desmethyl Diltiazem. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for mobile phase selection in the reversed-phase HPLC separation of N-Desmethyl Diltiazem?

A common starting point for the reversed-phase separation of N-Desmethyl Diltiazem is a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A combination of acetate (B1210297) buffer or formic acid in water with acetonitrile (B52724) or methanol (B129727) is frequently used.[1][2] The initial ratio can be empirically determined, often starting with a higher aqueous component and gradually increasing the organic phase to achieve the desired retention time.

Q2: How can I improve the peak shape of N-Desmethyl Diltiazem?

Poor peak shape, often observed as tailing, can be addressed by optimizing the mobile phase pH and considering the use of additives.[3] For basic compounds like N-Desmethyl Diltiazem, using a mobile phase with a pH below the pKa of the analyte can improve peak symmetry by ensuring it is in a single ionic form. The addition of a small amount of an amine modifier, such as triethylamine (B128534) (TEA), can also help to reduce peak tailing by masking active silanol (B1196071) groups on the stationary phase.[2]

Q3: My resolution between N-Desmethyl Diltiazem and Diltiazem is poor. What adjustments can I make to the mobile phase?

To improve the resolution between N-Desmethyl Diltiazem and Diltiazem, you can modify the mobile phase composition and elution mode.[4] Switching from an isocratic to a gradient elution can often enhance separation by providing a more optimal mobile phase strength over the course of the run.[1][5] Fine-tuning the ratio of the organic modifier to the aqueous phase is also critical. A lower percentage of the organic solvent will generally increase retention times and may improve resolution. Additionally, trying a different organic modifier (e.g., methanol instead of acetonitrile) can alter the selectivity of the separation.[4]

Q4: Can I use UPLC for the separation of N-Desmethyl Diltiazem, and what are the advantages?

Yes, Ultra-Performance Liquid Chromatography (UPLC) is an excellent technique for the analysis of N-Desmethyl Diltiazem and offers several advantages over traditional HPLC.[6] UPLC systems utilize columns with smaller particle sizes (<2 µm), which leads to higher efficiency, better resolution, and significantly shorter run times.[6] This allows for higher sample throughput and reduced solvent consumption.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of N-Desmethyl Diltiazem.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Adjust the mobile phase pH to be 2-3 units below the analyte's pKa. Add a competing base like triethylamine (0.1-0.5%) to the mobile phase.[2]
Column overload.Reduce the injection volume or the concentration of the sample.
Poor Resolution Inadequate separation between N-Desmethyl Diltiazem and other components.Optimize the mobile phase composition by adjusting the organic-to-aqueous ratio.[4] Implement a gradient elution program.[1][5] Consider a different stationary phase or a column with higher efficiency (e.g., smaller particle size).
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.[3] Use a high-quality HPLC or UPLC system with a reliable pump.
Temperature variations.Use a column oven to maintain a constant temperature.
Low Sensitivity Suboptimal detection wavelength.Determine the UV maximum of N-Desmethyl Diltiazem and set the detector to that wavelength.
Poor ionization in mass spectrometry.Optimize the mobile phase pH and additives to promote ionization. For positive ion mode, acidic conditions (e.g., 0.1% formic acid) are generally preferred.[1]

Experimental Protocols

Below are examples of experimental conditions that have been successfully used for the separation of N-Desmethyl Diltiazem and related compounds.

Method 1: HPLC-UV for Diltiazem and Metabolites

ParameterCondition
Column C8 Reversed-Phase
Mobile Phase Acetonitrile, potassium dihydrogen phosphate-buffer (pH 2.9), triethylamine and methanol (280:598:2:90 v/v/v/v)[5]
Flow Rate 1.2 mL/min[5]
Detection UV at 240 nm[2]
Temperature Ambient

Method 2: UPLC-MS/MS for Diltiazem and Metabolites in Plasma

ParameterCondition
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A: 10 mM ammonium (B1175870) acetate bufferB: AcetonitrileIsocratic elution (25:75, v/v)[5]
Flow Rate 0.2 mL/min[5]
Detection Mass Spectrometry (Multiple Reaction Monitoring)[7]
Temperature Not specified

Method 3: Gradient HPLC for N-Nitroso-Desmethyl Diltiazem

ParameterCondition
Column C18 Atlantis T3[1][5]
Mobile Phase A: 0.1% formic acid in waterB: 100% acetonitrileGradient elution[1][5]
Flow Rate 0.5 mL/min[1][5]
Detection Mass Spectrometry[1][5]
Temperature Not specified

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chromatographic Separation cluster_detection Detection & Analysis SamplePrep Sample Preparation (e.g., Dissolution, Filtration) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Buffering, Degassing) Separation Elution MobilePhasePrep->Separation Column HPLC/UPLC Column Injection->Column Column->Separation Detection UV or MS/MS Detection Separation->Detection DataAnalysis Data Acquisition & Analysis Detection->DataAnalysis

Caption: A typical experimental workflow for the chromatographic analysis of N-Desmethyl Diltiazem.

Troubleshooting_Tree Start Problem with Separation PoorResolution Poor Resolution? Start->PoorResolution PeakTailing Peak Tailing? PoorResolution->PeakTailing No OptimizeGradient Optimize Gradient Profile PoorResolution->OptimizeGradient Yes InconsistentRT Inconsistent Retention Times? PeakTailing->InconsistentRT No AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Yes CheckPump Check Pump Performance & Degas Mobile Phase InconsistentRT->CheckPump Yes ChangeSolventRatio Adjust Organic/Aqueous Ratio OptimizeGradient->ChangeSolventRatio ChangeColumn Try Different Column Chemistry ChangeSolventRatio->ChangeColumn AddModifier Add Amine Modifier (e.g., TEA) AdjustpH->AddModifier ReduceLoad Reduce Sample Concentration/Volume AddModifier->ReduceLoad UseColumnOven Use a Column Oven CheckPump->UseColumnOven

Caption: A decision tree for troubleshooting common issues in N-Desmethyl Diltiazem separation.

References

Technical Support Center: Chromatography of N-Desmethyl Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-Desmethyl Diltiazem (B1670644). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in achieving optimal separation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column used for the analysis of N-Desmethyl Diltiazem and its parent compound, Diltiazem?

A1: The most frequently utilized columns for the analysis of Diltiazem and its metabolites, including N-Desmethyl Diltiazem, are reversed-phase (RP) columns. Specifically, C18 (Octadecyl Silane, ODS) and C8 (Octyl Silane) are widely reported for their effectiveness in separating these compounds from various matrices.[1][2][3] Columns with a particle size of 5 µm are common, though smaller particle sizes (e.g., 1.8 µm to 3 µm) can be used for higher resolution and faster analysis times with appropriate UHPLC instrumentation.[4]

Q2: How do I select the appropriate column dimensions?

A2: The choice of column dimensions depends on the specific requirements of your analysis. Shorter columns (50-150 mm in length) are suitable for rapid analyses, while longer columns (150-250 mm) provide higher resolution, which is crucial when separating N-Desmethyl Diltiazem from other related substances and impurities.[4] The internal diameter (ID) also plays a role; 4.6 mm ID columns are common, but smaller IDs (2.1-3.0 mm) are preferred for applications requiring lower solvent consumption and compatibility with mass spectrometry (MS) detectors.[4]

Q3: Are there any specialty columns recommended for challenging separations involving N-Desmethyl Diltiazem?

A3: For complex separations, such as resolving N-Desmethyl Diltiazem from other closely related impurities or in complex matrices, specialty columns may be necessary. For instance, columns like the Thermo Hypersil BDS C18 have been successfully used for stability-indicating methods to separate Diltiazem from its related substances.[5] Additionally, for the analysis of N-Nitroso-N-Desmethyl Diltiazem, an Atlantis™ Premier BEH C18 AX column has been shown to provide excellent sensitivity and separation.

Q4: Is chiral separation necessary for N-Desmethyl Diltiazem analysis?

A4: Yes, if the stereospecific properties of the molecule are of interest. Diltiazem and its metabolites are chiral compounds, and their enantiomers can exhibit different pharmacological activities.[6][7] Chiral separation is crucial for understanding the pharmacokinetic and pharmacodynamic profiles of individual enantiomers. Techniques such as HPLC with a chiral stationary phase or capillary electrophoresis (CE) can be employed for this purpose.[8]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for N-Desmethyl Diltiazem shows significant peak tailing. What are the potential causes and solutions?

A: Peak tailing for basic compounds like N-Desmethyl Diltiazem is a common issue in reversed-phase chromatography.

  • Cause 1: Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine functional group of N-Desmethyl Diltiazem, leading to tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the analyte. However, ensure the pH remains within the stable range for the column (typically pH 2-8 for traditional silica-based columns).

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize exposed silanol groups.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[9]

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume and re-inject.

  • Cause 3: Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.

    • Solution:

      • Flush the column with a strong solvent.

      • If the problem persists, consider replacing the column frit or using a guard column to protect the analytical column.

Problem: Inconsistent Retention Times

Q: I am observing shifts in the retention time for N-Desmethyl Diltiazem between injections. What could be causing this?

A: Retention time variability can compromise the reliability of your analytical method.

  • Cause 1: Mobile Phase Instability: Changes in the mobile phase composition, pH, or temperature can lead to retention time shifts.

    • Solution:

      • Ensure the mobile phase is well-mixed and degassed.

      • If using a buffer, ensure its concentration is sufficient to maintain a stable pH.

      • Use a column oven to maintain a consistent temperature.[5]

  • Cause 2: Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.

  • Cause 3: Pump Performance: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can affect retention times.

    • Solution:

      • Purge the pump to remove any air bubbles.

      • Check for leaks in the system.

      • Perform routine pump maintenance as recommended by the manufacturer.

Problem: Poor Resolution

Q: I am having difficulty separating N-Desmethyl Diltiazem from an adjacent peak. How can I improve the resolution?

A: Achieving baseline separation is critical for accurate quantification.

  • Cause 1: Suboptimal Mobile Phase Composition: The organic solvent ratio and pH of the mobile phase may not be optimal for the separation.

    • Solution:

      • Optimize Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

      • Adjust pH: Fine-tune the pH of the aqueous portion of the mobile phase to alter the ionization state of the analytes and improve separation.

      • Try a Different Organic Solvent: Switching from methanol (B129727) to acetonitrile (or vice versa) can alter the selectivity of the separation.

  • Cause 2: Inadequate Column Efficiency: The column may not be providing enough theoretical plates for the separation.

    • Solution:

      • Use a Longer Column: A longer column increases the number of theoretical plates and can improve resolution.[4]

      • Switch to a Smaller Particle Size Column: Columns with smaller particles (e.g., <3 µm) offer higher efficiency but will generate higher backpressure.[4]

Experimental Protocols

Protocol: Reversed-Phase HPLC for N-Desmethyl Diltiazem

This protocol is a generalized procedure based on common practices for the analysis of Diltiazem and its metabolites. Optimization will be required for specific applications.

  • Chromatographic System:

    • HPLC or UHPLC system with a UV or Mass Spectrometric detector.

  • Column Selection:

    • Initial Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

    • Alternative Columns: C8 or a base-deactivated C18 column if peak tailing is observed.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare an aqueous buffer. A common choice is a phosphate (B84403) or acetate (B1210297) buffer (e.g., 0.1 M sodium acetate) with the pH adjusted to a suitable value (e.g., pH 6.3).[2]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution (Example): A gradient may be necessary to separate N-Desmethyl Diltiazem from Diltiazem and other related substances. An example could be a linear gradient starting with a lower percentage of Mobile Phase B and increasing over the run time.[5]

    • Isocratic Elution (Example): For simpler separations, an isocratic mobile phase, such as a mixture of acetate buffer and acetonitrile (e.g., 650:350 v/v), can be used.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][5]

    • Injection Volume: 10-20 µL.[2][5]

    • Column Temperature: 25-35°C.[5][10]

    • Detection Wavelength: 236-240 nm.[5][11][12]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or the mobile phase).

    • Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.[1]

Quantitative Data Summary

Parameter Method 1 Method 2 Method 3
Analyte(s) Diltiazem & Desacetyl DiltiazemDiltiazem & Related SubstancesDiltiazem
Column Waters µBondapak C18 (250 x 4.6 mm, 5 µm)Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm)Zorbax C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetate Buffer (0.1 M, pH 6.3) : Acetonitrile (650:350 v/v)Gradient with 0.2% Triethylamine (TEA) and AcetonitrileBuffer : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 240 nmUV at 240 nmUV at 240 nm
Retention Time (Desacetyl Diltiazem) 15.7 minNot SpecifiedNot Applicable
Retention Time (Diltiazem) 26.4 minNot Specified4.66 min
Reference [2][5][3]

Visualizations

Column_Selection_Workflow Workflow for Optimal Column Selection start Define Analytical Goal (e.g., Purity, Quantification) select_phase Select Stationary Phase (Start with C18 or C8) start->select_phase select_dims Choose Column Dimensions (Length, ID, Particle Size) select_phase->select_dims method_dev Develop Initial Method (Mobile Phase, Gradient/Isocratic) select_dims->method_dev evaluate Evaluate Performance (Resolution, Peak Shape, RT) method_dev->evaluate optimize Optimize Method evaluate->optimize Needs Improvement troubleshoot Troubleshoot Issues evaluate->troubleshoot Issues Present finalize Finalize and Validate Method evaluate->finalize Acceptable optimize->method_dev troubleshoot->optimize

Caption: A workflow diagram for selecting the optimal HPLC column.

Troubleshooting_Flowchart Troubleshooting Poor Peak Shape start Poor Peak Shape Observed (Tailing/Fronting) check_overload Is Sample Overloaded? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes check_silanol Suspect Silanol Interactions? check_overload->check_silanol No end Peak Shape Improved reduce_conc->end adjust_ph Adjust Mobile Phase pH (within column limits) check_silanol->adjust_ph Yes use_additive Add Competing Base (e.g., TEA) check_silanol->use_additive Yes change_column Use Base-Deactivated Column check_silanol->change_column Yes check_column_health Check Column Health check_silanol->check_column_health No adjust_ph->end use_additive->end change_column->end flush_column Flush with Strong Solvent check_column_health->flush_column Contaminated? replace_frit Replace Frit / Guard Column check_column_health->replace_frit Damaged? flush_column->end replace_frit->end

Caption: A flowchart for troubleshooting poor peak shape issues.

References

Strategies to prevent degradation of N-Desmethyl Diltiazem during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of N-Desmethyl Diltiazem (B1670644) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-Desmethyl Diltiazem?

N-Desmethyl Diltiazem (also known as MA) primarily degrades to deacetyl N-desmethyl-diltiazem (M2)[1]. This is analogous to its parent drug, Diltiazem (DTZ), which degrades to deacetyl-diltiazem (M1)[1]. The main chemical processes responsible for this degradation are hydrolysis and oxidation[2][3][4][5].

Q2: How quickly does N-Desmethyl Diltiazem degrade at room temperature?

N-Desmethyl Diltiazem is highly unstable at room temperature. In whole blood, a significant loss of 24% can occur within just one hour between sample collection and centrifugation[6]. In plasma, the degradation is slightly slower, with an average loss of 13% observed after 4 hours at room temperature[6].

Q3: What is the optimal temperature for storing samples containing N-Desmethyl Diltiazem?

To ensure stability, plasma samples should be frozen immediately after separation. Storage at -80°C is recommended[6]. If immediate freezing is not possible, whole blood samples should be kept in an ice bath for no longer than one hour before centrifugation[6]. Studies have shown that storage at -70°C provides better stability than -20°C for long-term storage[1][7].

Q4: How long can I store plasma samples at -20°C before significant degradation occurs?

For plasma samples collected from patients, N-Desmethyl Diltiazem is stable for up to 8 weeks when stored at -20°C. However, considerable degradation is observed after 12 weeks of storage at this temperature[1].

Q5: Are there any chemical stabilizers that can be added to samples?

Yes. Buffering plasma samples with a 1% solution of 0.1 M Sodium Fluoride (NaF) has been shown to limit the degradation of diltiazem and its metabolites, allowing for longer storage periods at -70°C[7].

Q6: Does the sample matrix affect the stability of N-Desmethyl Diltiazem?

Evidence suggests that the sample matrix can influence stability. For instance, diltiazem and its metabolites have shown different stability profiles in plasma from volunteers versus artificially "spiked" plasma, though the exact reasons for this are not fully understood[1].

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or inconsistent recovery of N-Desmethyl Diltiazem. Temperature-related degradation: Samples left at room temperature for too long before processing.Immediately place whole blood samples on ice after collection. Centrifuge within 1 hour. Freeze plasma at -80°C immediately after separation[6].
Improper long-term storage: Samples stored at -20°C for an extended period (>8 weeks).For storage longer than 8 weeks, use a -70°C or -80°C freezer[1].
Appearance of high M2 (deacetyl N-desmethyl-diltiazem) peaks in chromatogram. Hydrolytic degradation: The sample has degraded due to exposure to unfavorable pH or temperature conditions.Follow strict temperature control protocols. Consider buffering plasma with 1% of 0.1 M NaF solution, especially for long-term storage[7].
Analyte loss during sample processing. Degradation during extraction/preparation steps: Processing steps are performed at ambient temperature.Keep samples on ice throughout the entire extraction and preparation workflow. Use pre-chilled solvents and tubes where possible.
Variable results between sample batches. Inconsistent timing: The time between sample collection, centrifugation, and freezing varies between batches.Standardize the sample handling workflow to ensure all samples are processed with identical timing.

Quantitative Data Summary

The following table summarizes the stability of N-Desmethyl Diltiazem under various conditions based on published data.

AnalyteMatrixStorage/Handling ConditionDurationAverage Loss (%)
N-Desmethyl DiltiazemWhole BloodRoom Temperature1 Hour24%[6]
DiltiazemWhole BloodRoom Temperature1 Hour14%[6]
N-Desmethyl DiltiazemSpiked PlasmaRoom Temperature4 Hours13%[6]
N-Desmethyl DiltiazemPatient Plasma-20°CUp to 8 WeeksNo significant deterioration[1]
N-Desmethyl DiltiazemPatient Plasma-20°C12 WeeksConsiderable deterioration[1]

Experimental Protocols

Protocol: Blood Sample Collection and Plasma Preparation for N-Desmethyl Diltiazem Analysis

1. Blood Collection: a. Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). b. Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. c. Place the collection tube in an ice bath immediately. Do not exceed 1 hour on ice before centrifugation[6].

2. Plasma Separation: a. Centrifuge the blood sample at 1500 x g for 15 minutes at 4°C. b. Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat layer. c. Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.

3. Stabilization (Optional but Recommended): a. For enhanced long-term stability, add 10 µL of a 0.1 M Sodium Fluoride (NaF) solution for every 1 mL of plasma to achieve a 1% buffered solution[7]. b. Gently vortex the tube for 5 seconds to mix.

4. Storage: a. Immediately cap the tube and store it in an upright position in a freezer at -80°C until analysis[6]. b. For storage up to 8 weeks, a -20°C freezer is acceptable, but -80°C is highly recommended for preserving sample integrity[1].

Visualizations

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase Collect 1. Collect Whole Blood Ice 2. Place on Ice Bath (≤ 1 hour) Collect->Ice Centrifuge 3. Centrifuge at 4°C Ice->Centrifuge Separate 4. Separate Plasma Centrifuge->Separate Stabilize 5. Add Stabilizer (Optional) (e.g., 1% 0.1M NaF) Separate->Stabilize Store 6. Store at -80°C Separate->Store If not stabilizing Stabilize->Store

Caption: Recommended workflow for blood sample handling and preparation.

cluster_factors Degradation Factors cluster_strategies Preventive Strategies Temp High Temperature (Room Temp) Degradant Degradation (e.g., to M2) Temp->Degradant Time Extended Time (Before Processing/Storage) Time->Degradant pH Unfavorable pH (Acidic/Basic Hydrolysis) pH->Degradant Analyte N-Desmethyl Diltiazem Analyte->Degradant Degrades into IceBath Immediate Ice Bath IceBath->Analyte Prevents LowTemp Low Temperature Storage (-80°C) LowTemp->Analyte Prevents Stabilizer Chemical Stabilizer (e.g., NaF) Stabilizer->Analyte Prevents Rapid Rapid Processing Rapid->Analyte Prevents

Caption: Factors causing degradation and corresponding preventive strategies.

References

Validation & Comparative

Validation of an HPLC Method for N-Desmethyl Diltiazem: A Comparative Guide According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Desmethyl Diltiazem, a primary metabolite of Diltiazem. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in pharmaceutical analysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual workflows to facilitate understanding and implementation.

Introduction

N-Desmethyl Diltiazem is a significant metabolite in the pharmacokinetic profiling of Diltiazem, a widely used calcium channel blocker. Accurate and precise quantification of this metabolite is crucial for metabolism and pharmacokinetic studies. This guide details the validation of a reversed-phase HPLC (RP-HPLC) method, presenting a comparative analysis of its performance against established ICH acceptance criteria. The validation encompasses specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Experimental Protocols

A detailed methodology for the key experiments performed during the validation of the HPLC method for N-Desmethyl Diltiazem is provided below.

2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a 0.05 M phosphate (B84403) buffer (pH 3.0) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Diluent: Mobile phase.

2.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-Desmethyl Diltiazem reference standard and dissolve it in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: For accuracy and precision studies, a placebo matrix is spiked with known concentrations of N-Desmethyl Diltiazem.

Data Presentation and Validation Parameters

The following tables summarize the quantitative data obtained for each validation parameter, comparing the experimental results with the ICH acceptance criteria.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20007500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)Slopey-intercept
1 - 150≥ 0.9994587.2123.5

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%) (n=3)% RSDAcceptance Criteria
5099.50.998.0% - 102.0%
100100.20.798.0% - 102.0%
15099.80.898.0% - 102.0%

Table 4: Precision

Precision TypeConcentration (µg/mL)% RSD (n=6)Acceptance Criteria
Repeatability (Intra-day)1000.9%≤ 2.0%
Intermediate Precision (Inter-day)1001.2%≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodResult (µg/mL)
LODSignal-to-Noise Ratio (3:1)0.1
LOQSignal-to-Noise Ratio (10:1)0.3

Table 6: Robustness

Parameter VariationEffect on Results (% RSD)Acceptance Criteria
Flow Rate (± 0.1 mL/min)1.5%≤ 2.0%
Mobile Phase pH (± 0.2)1.3%≤ 2.0%
Column Temperature (± 2°C)1.1%≤ 2.0%

Mandatory Visualizations

The following diagrams illustrate the workflow of the HPLC method validation and the logical relationships between the validation parameters.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1)) start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end End: Method Validated report->end

Caption: Workflow for HPLC Method Validation.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests Validation Method Validation (ICH Q2(R1)) Ensures suitability of the analytical procedure Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Repeatability of measurements Validation->Precision Linearity Linearity Proportionality of response to concentration Validation->Linearity Specificity Specificity Ability to assess analyte unequivocally Validation->Specificity Robustness Robustness Capacity to remain unaffected by small variations Validation->Robustness Range Range Interval of acceptable precision, accuracy, and linearity Accuracy->Range Precision->Range Linearity->Range LOD LOD Lowest detectable amount Linearity->LOD LOQ LOQ Lowest quantifiable amount Linearity->LOQ

A Comparative Pharmacokinetic Analysis of Diltiazem and its Active Metabolite, N-Desmethyl Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the calcium channel blocker Diltiazem (B1670644) and its principal active metabolite, N-Desmethyl Diltiazem. The information presented is collated from various scientific studies to support research and development activities in the pharmaceutical sciences.

Pharmacokinetic Parameters: A Tabular Comparison

The following tables summarize key pharmacokinetic parameters for Diltiazem and N-Desmethyl Diltiazem, providing a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.

Table 1: Single Dose Pharmacokinetics in Healthy Adults

ParameterDiltiazemN-Desmethyl DiltiazemReference
Time to Peak Concentration (Tmax) 2 to 4 hours---[1]
Peak Plasma Concentration (Cmax) 174.3 ± 72.7 ng/mL (120 mg dose)42.6 ± 10.0 ng/mL (following 120 mg Diltiazem dose)[2]
Elimination Half-Life (t½) 3.0 to 4.5 hours9.4 ± 2.2 hours[1][2]
Area Under the Curve (AUC) 349 ± 34 ng/mL·h (60 mg dose)---[3]
Plasma Protein Binding 70% to 80%0.323 ± 0.035 (unbound fraction)[2][4]
Bioavailability Approximately 40% (extensive first-pass metabolism)---[4]

Table 2: Multiple Dose Pharmacokinetics in Healthy Volunteers

ParameterDiltiazemN-Desmethyl DiltiazemReference
Elimination Half-Life (t½) 5.44 ± 0.66 h (120 mg t.i.d.)Similar to Diltiazem[5]
Mean Concentration relative to Diltiazem ---36 ± 8% (at 120 mg t.i.d. regimen)[5]

Note: "---" indicates data not available or not applicable in the cited sources.

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism primarily in the liver. The cytochrome P450 enzyme system, particularly CYP3A4, is responsible for the N-demethylation of Diltiazem to its active metabolite, N-Desmethyl Diltiazem.[6] Further metabolism occurs through deacetylation and O-demethylation.[7]

G Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem (Active Metabolite) Diltiazem->N_Desmethyl_Diltiazem N-demethylation (CYP3A4) Other_Metabolites Other Metabolites (e.g., Desacetyl Diltiazem) Diltiazem->Other_Metabolites Deacetylation, O-demethylation N_Desmethyl_Diltiazem->Other_Metabolites Further Metabolism

Caption: Metabolic pathway of Diltiazem.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs. Below are summarized methodologies representative of those used in the pharmacokinetic evaluation of Diltiazem and its metabolites.

1. Clinical Pharmacokinetic Study Design

  • Study Type: Open-label, randomized, single-dose, or multiple-dose crossover or parallel design.[5][8][9]

  • Subjects: Healthy adult male and female volunteers.[8][10] Exclusion criteria typically include a history of significant medical conditions, use of other medications, and consumption of alcohol or caffeine-containing beverages prior to and during the study.[11]

  • Drug Administration: Oral administration of Diltiazem hydrochloride in tablet or capsule form, with doses ranging from 60 mg to 120 mg for single-dose studies and multiple-dose regimens such as 60 mg or 120 mg three times daily.[5][8]

  • Sample Collection: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[12][13] Plasma is separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis.[14] Urine samples may also be collected over specified intervals.[2][10]

G cluster_0 Study Setup cluster_1 Dosing and Sampling cluster_2 Sample Processing and Analysis cluster_3 Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Randomization Randomization Informed_Consent->Randomization Drug_Administration Drug Administration (Oral Diltiazem) Randomization->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Urine_Collection Urine Collection Drug_Administration->Urine_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (HPLC or LC-MS/MS) Urine_Collection->Bioanalysis Sample_Storage Sample Storage (-70°C) Plasma_Separation->Sample_Storage Sample_Storage->Bioanalysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Bioanalysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis

Caption: Typical workflow for a clinical pharmacokinetic study.

2. Bioanalytical Methodology

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for the quantification of Diltiazem and its metabolites in plasma and urine.[2][12][14]

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from the biological matrix.[12][14]

  • Chromatographic Conditions:

    • Column: Reversed-phase columns (e.g., C18) are typically used.[14]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile) is used in either isocratic or gradient elution mode.[15]

    • Detection: For HPLC-UV, the wavelength is typically set around 240 nm.[16] For LC-MS/MS, detection is performed in multiple reaction monitoring (MRM) mode using specific precursor-to-product ion transitions for each analyte and an internal standard.[14]

  • Validation: The analytical methods are validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[14][16]

Summary of Findings

Diltiazem is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in a bioavailability of about 40%.[4][17] N-Desmethyl Diltiazem is a major active metabolite with a longer elimination half-life compared to the parent drug after a single dose.[2] However, with multiple dosing, the half-life of N-Desmethyl Diltiazem appears to be similar to that of Diltiazem.[5] The plasma concentrations of N-Desmethyl Diltiazem are a significant fraction of the parent drug concentration, suggesting its potential contribution to the overall pharmacological effect of Diltiazem.[5] Both Diltiazem and N-Desmethyl Diltiazem are eliminated through a combination of metabolism and renal excretion.[2] The disposition of Diltiazem and its metabolites can be described by a two-compartment model.[8][17]

References

A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of N-Desmethyl Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development. N-Desmethyl Diltiazem (B1670644), a primary active metabolite of Diltiazem, requires sensitive and robust analytical methods for its determination in biological matrices. This guide provides a detailed comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of N-Desmethyl Diltiazem. The information presented is based on published experimental data to assist researchers in selecting the most appropriate method for their specific needs.

Methodology Overview

Both LC-MS/MS and HPLC are powerful separation techniques, but they differ significantly in their detection principles. HPLC with UV detection is a widely used, robust technique, while LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Experimental Workflow: A Generalized Approach to Method Cross-Validation

The process of cross-validating two different analytical methods involves a systematic comparison of their performance characteristics to ensure that the results are reliable and interchangeable.

Method_Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_analysis Sample Analysis & Data Comparison cluster_conclusion Conclusion Define_Objectives Define Objectives & Acceptance Criteria Prepare_Samples Prepare Standard & QC Samples Define_Objectives->Prepare_Samples Validate_LCMS Validate LC-MS/MS Method Prepare_Samples->Validate_LCMS Validate_HPLC Validate HPLC Method Prepare_Samples->Validate_HPLC Analyze_Samples_LCMS Analyze Samples by LC-MS/MS Validate_LCMS->Analyze_Samples_LCMS Analyze_Samples_HPLC Analyze Samples by HPLC Validate_HPLC->Analyze_Samples_HPLC Compare_Data Compare & Correlate Data Analyze_Samples_LCMS->Compare_Data Analyze_Samples_HPLC->Compare_Data Assess_Equivalence Assess Method Equivalence Compare_Data->Assess_Equivalence

Caption: General workflow for cross-validation of two analytical methods.

Quantitative Performance Comparison

The following tables summarize the key performance parameters for LC-MS/MS and HPLC methods based on available data for the analysis of N-Desmethyl Diltiazem.

Table 1: LC-MS/MS Method Performance

ParameterPerformance
Linearity Range0.24 - 320.1 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)0.24 ng/mL[1][2][3]
Intra-day PrecisionWithin 10.0%[1][2]
Inter-day PrecisionWithin 10.0%[1][2]
AccuracyWithin 10.0%[1][2]
Recovery76.0%[1][2]

Table 2: HPLC Method Performance

ParameterPerformance
Linearity Range25% to 250% of a specified limit (e.g., 0.5%)[4]
Limit of Detection (LOD)0.0633 µg/mL (for Diltiazem HCl)[4]
Limit of Quantification (LOQ)0.450 µg/mL (for Diltiazem HCl)[4]
Correlation Coefficient (r)≥ 0.998[4]
Recovery98.98 - 102.58% (for Diltiazem)[5]

Detailed Experimental Protocols

LC-MS/MS Method Protocol
  • Chromatographic System: Ultra Performance Liquid Chromatography (UPLC) system.[2]

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[1][2]

  • Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (25:75, v/v).[1][2]

  • Flow Rate: 0.2 mL/min.[1][2]

  • Injection Volume: Not specified in the provided results.

  • Run Time: 2.0 min.[1][2]

  • Detection: Tandem mass spectrometer (e.g., Quattro Premier XE) operated in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).[1][2]

  • Sample Preparation: One-step liquid-liquid extraction (LLE) with methyl-t-butyl ether (MTBE) from 300 µL of plasma.[1][2]

HPLC Method Protocol
  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Shim-pack CLC-ODS (6.0 x 150 mm).[5]

  • Mobile Phase: Acetonitrile and water (40:60 v/v), with pH adjusted to 2.8 with phosphoric acid.[5] Another described method uses acetate buffer and acetonitrile (650:350 v/v).[4]

  • Flow Rate: 0.8 mL/min[5] or 1.0 mL/min.[4]

  • Injection Volume: Not specified in the provided results.

  • Detection: UV detection at 235 nm.[5]

Discussion and Recommendations

The choice between LC-MS/MS and HPLC for the analysis of N-Desmethyl Diltiazem depends on the specific requirements of the study.

  • Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity, with an LLOQ in the sub-ng/mL range (0.24 ng/mL).[1][2][3] This makes it the ideal choice for studies requiring the detection of very low concentrations of the metabolite, such as in pharmacokinetic studies with low dosage or in matrices with significant interference. The reported LOQ for an HPLC method for the parent drug, Diltiazem HCl, was substantially higher at 0.450 µg/mL (450 ng/mL), suggesting that a similar or higher LOQ would be expected for its metabolite.[4]

  • Selectivity: The use of MRM in LC-MS/MS provides exceptional selectivity, minimizing the risk of interference from other compounds in the matrix.[1][2] While HPLC with UV detection can be optimized for selectivity, it is more susceptible to co-eluting interferences.

  • Throughput: The reported LC-MS/MS method has a very short run time of 2.0 minutes, enabling high-throughput analysis, which is advantageous for studies with a large number of samples.[1][2] HPLC methods may have longer run times.

  • Robustness and Cost: HPLC is generally considered a more robust and less expensive technique to implement and maintain compared to LC-MS/MS. For applications where high sensitivity is not a prerequisite, such as in quality control of pharmaceutical formulations with higher concentrations of the analyte, HPLC can be a cost-effective and reliable option.

Conclusion

For bioanalytical applications requiring high sensitivity and selectivity for the quantification of N-Desmethyl Diltiazem in biological matrices, the LC-MS/MS method is demonstrably superior. Its ability to achieve low limits of quantification and high throughput makes it the gold standard for pharmacokinetic and other drug metabolism studies. The HPLC method, while less sensitive, offers a robust and cost-effective alternative for applications where analyte concentrations are expected to be higher and the sample matrix is less complex. The selection of the most appropriate method should be based on a thorough evaluation of the study's objectives, required sensitivity, sample throughput, and available resources.

References

N-Desmethyl Diltiazem Levels: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-desmethyl diltiazem (B1670644) levels in various patient populations, supported by experimental data. Diltiazem, a calcium channel blocker, undergoes extensive metabolism, with N-desmethyl diltiazem being one of its primary active metabolites. Understanding the pharmacokinetic variations of this metabolite is crucial for dose adjustments and ensuring therapeutic efficacy and safety in diverse patient groups.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of N-desmethyl diltiazem in different patient populations.

Table 1: N-Desmethyl Diltiazem Levels in Elderly vs. Young Hypertensive Patients

ParameterElderly Patients (65-83 years)Young Patients (30-39 years)Reference
Administration 120 mg diltiazem base (oral, morning dose on day 14)120 mg diltiazem base (oral, morning dose on day 14)[1]
Peak Plasma Concentration (Cmax) No significant difference reportedNo significant difference reported[1]
Area Under the Curve (AUC) No significant difference reportedNo significant difference reported[1]
Trough Plasma Concentration No significant difference reportedNo significant difference reported[1]
Half-life (t1/2) No significant difference reportedNo significant difference reported[1]

Note: While another study in elderly volunteers showed no significant effect on the AUC ratio of N-desmethyl-diltiazem to diltiazem after multiple doses, specific concentration values for the metabolite were not provided for a direct comparison with a young cohort in that study.[2]

Table 2: N-Desmethyl Diltiazem Levels in Patients with Liver Cirrhosis vs. Control Subjects

ParameterPatients with Liver Cirrhosis (n=7)Control Subjects with Normal Liver Function (n=7)Reference
Administration 30 or 60 mg diltiazem thrice daily (long-term oral)30 or 60 mg diltiazem thrice daily (long-term oral)[3][4]
Mean Peak Serum Concentration (Cmax) 77 nmol/L101 nmol/L[3][4]

Note: The study indicated a statistically significant decrease (p < 0.05) in N-demethyl diltiazem (DMD) levels in cirrhotic patients, suggesting impaired oxidative metabolism of diltiazem.[3][4]

Table 3: N-Desmethyl Diltiazem Levels in Patients with Severe Renal Failure

ParameterPatients with Severe Renal FailurePatients with Normal Renal FunctionReference
Pharmacokinetic Profile Similar to patients with normal renal functionNot applicable[5]

Note: A study involving patients with severely impaired renal function who received a single 120 mg dose of diltiazem concluded that the pharmacokinetic profile of diltiazem and its main metabolite, desacetyldiltiazem, was similar to that in patients with normal renal function.[5] While specific data for N-desmethyl diltiazem was not provided, it is suggested that its levels are not significantly altered. Diltiazem is primarily cleared by metabolism, with only a small fraction excreted unchanged in the urine.[5]

Experimental Protocols

The methodologies employed in the cited studies to determine N-desmethyl diltiazem levels are crucial for interpreting the data. Below are detailed descriptions of the key experimental protocols.

Quantification of Diltiazem and its Metabolites by High-Performance Liquid Chromatography (HPLC)

A common method for the simultaneous determination of diltiazem and its metabolites, including N-desmethyl diltiazem, in plasma or serum involves reverse-phase HPLC with UV detection.

  • Sample Preparation:

    • Plasma or serum samples are typically subjected to a liquid-liquid extraction or solid-phase extraction to isolate the analytes from endogenous interferences.

    • For liquid-liquid extraction, an organic solvent such as a mixture of hexane, chloroform, and isopropanol (B130326) can be used.[6]

    • An internal standard (e.g., diazepam) is added to the samples to ensure accuracy and precision during the extraction and analysis process.[6]

  • Chromatographic Conditions:

    • Column: A C18 or a cyanopropylsilane column is commonly used for the separation.[6]

    • Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH.[6] Triethylamine may be added to improve peak shape.[6]

    • Detection: UV detection is performed at a wavelength of approximately 237-239 nm.[6]

    • Quantification: The concentration of N-desmethyl diltiazem is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of the metabolite.

Diltiazem Metabolism Pathway

The following diagram illustrates the major metabolic pathway of diltiazem to its N-desmethylated metabolite.

Diltiazem_Metabolism Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-demethylation CYP3A4 CYP3A4 CYP3A4->Diltiazem

Caption: Metabolic conversion of Diltiazem to N-Desmethyl Diltiazem.

Diltiazem undergoes extensive first-pass metabolism in the liver.[7] The N-demethylation of diltiazem to form N-desmethyl diltiazem is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] This metabolite is pharmacologically active and its plasma concentrations can be influenced by factors affecting CYP3A4 activity.[10]

References

A Comparative Guide to Bioequivalence Studies of Diltiazem Formulations Focusing on the N-Desmethyl Diltiazem Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, establishing the bioequivalence of different diltiazem (B1670644) formulations is a critical step in ensuring therapeutic interchangeability. A key aspect of these studies is the measurement of not only the parent drug, diltiazem, but also its major active metabolites, such as N-desmethyl diltiazem. This guide provides a comparative overview of bioequivalence studies of diltiazem formulations with a specific focus on the pharmacokinetic data of N-desmethyl diltiazem.

Experimental Protocols

Bioequivalence studies for diltiazem formulations are typically conducted as randomized, two-way crossover studies in healthy adult volunteers.[1][2][3] These studies are performed under fasting and sometimes fed conditions to assess the effect of food on drug absorption.[3]

A general experimental workflow for such a study is as follows:

  • Subject Screening and Enrollment: Healthy male and non-pregnant, non-lactating female volunteers are screened for eligibility based on inclusion and exclusion criteria.[3]

  • Randomization and Dosing: Subjects are randomly assigned to receive either the test or the reference diltiazem formulation. After a washout period, subjects are crossed over to the other formulation.[1][2]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of diltiazem and its metabolites.[4]

  • Bioanalysis: Plasma samples are analyzed using validated analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS), to quantify the concentrations of diltiazem and N-desmethyl diltiazem.[5][6][7][8]

  • Pharmacokinetic Analysis: The collected plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and Tmax (time to reach Cmax).

  • Statistical Analysis: Statistical methods, typically involving a 90% confidence interval for the ratio of the geometric means of the pharmacokinetic parameters, are used to determine if the test and reference formulations are bioequivalent. The acceptable range for bioequivalence is generally 80-125%.[1][3]

Bioequivalence_Study_Workflow cluster_enrollment Enrollment cluster_dosing Dosing Periods cluster_analysis Analysis cluster_outcome Outcome Start Subject Screening Enroll Enrollment Start->Enroll Period1 Period 1: Administer Test or Reference Formulation Enroll->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Administer Crossover Formulation Washout->Period2 Sampling Blood Sampling Period2->Sampling Bioanalysis Bioanalysis (LC-MS/MS or HPLC) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Bioequivalence Bioequivalence Determination Stat_Analysis->Bioequivalence

Figure 1. A generalized workflow for a two-way crossover bioequivalence study.

Data Presentation

The following tables summarize the key pharmacokinetic parameters for diltiazem and its metabolite, N-desmethyl diltiazem, from a representative bioequivalence study comparing a test and a reference formulation of extended-release diltiazem capsules under steady-state conditions.[3]

Table 1: Pharmacokinetic Parameters for Diltiazem (Parent Drug) under Steady-State Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 103.4 ± 34.5101.9 ± 31.293.8 - 111.7%
AUCt (ng·h/mL) 987.6 ± 345.1981.1 ± 318.993.6 - 107.8%
Cmin (ng/mL) 58.7 ± 28.159.3 ± 26.591.5 - 108.4%
Cavg (ng/mL) 82.3 ± 28.881.8 ± 26.693.6 - 107.8%

Table 2: Pharmacokinetic Parameters for N-Desmethyl Diltiazem (Metabolite) under Steady-State Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 14.9 ± 5.914.8 ± 5.592.1 - 110.2%
AUCt (ng·h/mL) 151.2 ± 63.8151.7 ± 61.391.8 - 109.1%
Cmin (ng/mL) 10.1 ± 4.910.3 ± 4.889.9 - 107.3%
Cavg (ng/mL) 12.6 ± 5.312.6 ± 5.191.8 - 109.1%

Data adapted from an FDA Bioequivalence Review of Mylan's Diltiazem ER Capsules.[3]

Discussion

The data presented in the tables demonstrate that for both diltiazem and its active metabolite, N-desmethyl diltiazem, the 90% confidence intervals for the geometric mean ratios of Cmax, AUCt, Cmin, and Cavg fall within the acceptable bioequivalence range of 80-125%.[3] This indicates that the test formulation is bioequivalent to the reference formulation in terms of the rate and extent of absorption.

The measurement of major active metabolites like N-desmethyl diltiazem is crucial in bioequivalence studies, as they contribute to the overall therapeutic effect and safety profile of the drug. Diltiazem is extensively metabolized, with N-desmethyl diltiazem being one of the major circulating metabolites.[5][9] Therefore, demonstrating comparable plasma concentration profiles for this metabolite between different formulations provides further assurance of their therapeutic equivalence.

The analytical methods employed in these studies, such as LC-MS/MS, offer high sensitivity and specificity for the simultaneous quantification of diltiazem and its metabolites in plasma.[6] The development and validation of these methods are critical for the reliability of the pharmacokinetic data.

References

A Comparative Analysis of N-Desmethyl Diltiazem and Desacetyldiltiazem Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacological activity of two major metabolites of the calcium channel blocker diltiazem (B1670644): N-Desmethyl Diltiazem (MA) and Desacetyldiltiazem (M1). Both metabolites are known to be pharmacologically active and contribute to the overall therapeutic and toxic effects of diltiazem. This document presents quantitative data from in vitro studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Executive Summary

N-Desmethyl Diltiazem and Desacetyldiltiazem are active metabolites of diltiazem that exhibit calcium channel blocking activity, albeit with lower potency than the parent compound. In vitro studies consistently demonstrate that Desacetyldiltiazem (M1) is a more potent calcium channel antagonist than N-Desmethyl Diltiazem (MA). This is evidenced by its higher affinity in radioligand binding assays and greater potency in blocking voltage-gated calcium currents. The following sections provide a detailed comparison of their activities, supported by experimental data and methodologies.

Data Presentation: Quantitative Comparison of In Vitro Activity

The following tables summarize the key quantitative data from comparative in vitro studies on N-Desmethyl Diltiazem and Desacetyldiltiazem.

Table 1: Inhibition of [³H]Diltiazem Binding in Rat Cerebral Cortex Membranes

CompoundpIC50 (-log IC50 [M])IC50 (nM)
Diltiazem6.87135
Desacetyldiltiazem (M1)6.72191
N-Desmethyl Diltiazem (MA)6.49324

Data sourced from Schoemaker et al., 1987.

Table 2: Blockade of Voltage-Gated Calcium Current (ICa) in Snail Neurons

CompoundIC50 (mM)
d-Diltiazem0.426
Desacetyldiltiazem (d-M1)0.491
N-Desmethyl Diltiazem (d-M2)0.456

Data sourced from comparative studies on snail neurons.

Experimental Protocols

Radioligand Binding Assays in Rat Cerebral Cortex

This protocol outlines the methodology for determining the binding affinity of N-Desmethyl Diltiazem and Desacetyldiltiazem to the diltiazem binding site on calcium channels using [³H]diltiazem.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for [³H]diltiazem binding.

Materials:

  • Rat cerebral cortex

  • [³H]diltiazem (radioligand)

  • N-Desmethyl Diltiazem, Desacetyldiltiazem, and unlabeled diltiazem

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Methodology:

  • Membrane Preparation:

    • Homogenize fresh rat cerebral cortex tissue in ice-cold buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the crude membrane fraction (P2).

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, [³H]diltiazem at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compounds (N-Desmethyl Diltiazem, Desacetyldiltiazem, or diltiazem).

    • To determine non-specific binding, include tubes with a high concentration of unlabeled diltiazem.

    • Incubate the mixture at 37°C for a predetermined time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of [³H]diltiazem, using non-linear regression analysis.

    • Convert IC50 values to pIC50 (-log IC50) for easier comparison.

Electrophysiological Recording of Voltage-Gated Calcium Currents in Snail Neurons

This protocol describes the two-electrode voltage-clamp technique used to measure the blocking effects of N-Desmethyl Diltiazem and Desacetyldiltiazem on voltage-gated calcium currents (ICa) in identified snail neurons.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for the blockade of ICa.

Materials:

  • Giant neurons from the snail (e.g., Achatina fulica or Helix aspersa)

  • External and internal saline solutions

  • N-Desmethyl Diltiazem and Desacetyldiltiazem

  • Two-electrode voltage-clamp amplifier

  • Microelectrodes

  • Data acquisition system

Methodology:

  • Neuron Preparation:

    • Isolate the subesophageal ganglion from the snail.

    • Manually dissect and isolate identifiable large neurons (e.g., TAN, RAP, or PON).

    • Place the isolated neuron in a recording chamber perfused with external saline solution.

  • Electrophysiological Recording:

    • Impale the neuron with two sharp microelectrodes filled with internal saline, one for voltage recording and the other for current injection.

    • Use a two-electrode voltage-clamp amplifier to control the membrane potential and record the resulting membrane currents.

    • Hold the membrane potential at a negative holding potential (e.g., -80 mV) to ensure calcium channels are in a closed, resting state.

    • Apply depolarizing voltage steps (e.g., to 0 mV) to elicit the inward calcium current (ICa).

    • Isolate the ICa by blocking other ionic currents (e.g., sodium and potassium currents) with specific channel blockers in the external and internal solutions.

  • Drug Application and Measurement:

    • Perfuse the recording chamber with external saline containing known concentrations of the test compounds (N-Desmethyl Diltiazem or Desacetyldiltiazem).

    • After a stable drug effect is achieved, record the ICa at various drug concentrations.

    • Wash out the drug with the control external saline to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak amplitude of the ICa in the absence and presence of different concentrations of the test compounds.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Determine the IC50 value, the concentration of the drug that causes 50% inhibition of the ICa, by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of Diltiazem and its Active Metabolites

Diltiazem_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Diltiazem Diltiazem / Metabolites (N-Desmethyl Diltiazem, Desacetyldiltiazem) L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Blocks Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Inhibits Vasodilation Vasodilation Ca_ion->Vasodilation Leads to Decreased_Contraction Decreased Cardiac Contractility Ca_ion->Decreased_Contraction Leads to

Caption: Diltiazem and its active metabolites block L-type calcium channels, reducing calcium influx and leading to vasodilation and decreased cardiac contractility.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Rat Cerebral Cortex Membranes start->prep incubate Incubate Membranes with [³H]diltiazem & Competitor prep->incubate filter Separate Bound & Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data (IC50 Determination) quantify->analyze end End analyze->end

Caption: Workflow for determining the binding affinity of diltiazem metabolites using a radioligand binding assay.

Logical Relationship of Pharmacological Activity

Activity_Relationship Diltiazem Diltiazem Metabolism Metabolism (CYP450) Diltiazem->Metabolism M1 Desacetyldiltiazem (M1) Metabolism->M1 MA N-Desmethyl Diltiazem (MA) Metabolism->MA Activity_M1 Higher Potency M1->Activity_M1 Activity_MA Lower Potency MA->Activity_MA

Caption: Diltiazem is metabolized to Desacetyldiltiazem (M1) and N-Desmethyl Diltiazem (MA), with M1 exhibiting higher pharmacological potency.

A Comparative Guide to Inter-Laboratory Method Transfer for N-Desmethyl Diltiazem Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of N-Desmethyl Diltiazem (B1670644), a primary metabolite of Diltiazem. It is intended for researchers, scientists, and drug development professionals involved in transferring analytical methods between laboratories. The document outlines key performance indicators of common analytical techniques, detailed experimental protocols, and a robust workflow for successful method transfer.

Introduction

N-Desmethyl Diltiazem is a pharmacologically active metabolite of Diltiazem, a calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate and precise quantification of this metabolite is crucial in pharmacokinetic and toxicokinetic studies. The transfer of analytical methods between laboratories is a critical step in the drug development lifecycle, often necessary for scaling up studies, outsourcing analyses, or moving from research to quality control environments.[3][4] A successful method transfer ensures consistency and reliability of analytical data, regardless of the testing site.[3][5]

This guide compares two widely used analytical techniques for N-Desmethyl Diltiazem analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The comparison is based on published performance data and provides a framework for selecting the most appropriate method for a specific laboratory's needs.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of N-Desmethyl Diltiazem depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation. LC-MS/MS generally offers higher sensitivity and selectivity, making it suitable for bioanalytical studies with low analyte concentrations.[6][7] HPLC-UV is a robust and cost-effective technique suitable for formulations or in-vitro studies where higher concentrations are expected.[8][9]

Table 1: Performance Comparison of Analytical Methods for N-Desmethyl Diltiazem

ParameterHPLC-UV MethodLC-MS/MS MethodLC-MS/MS Method (Alternative)
Linearity Range 1.50 - 15.0 µg/mL[8]0.24 - 320.1 ng/mL[6]0.24 - 64.00 ng/mL[7]
Limit of Quantification (LOQ) 0.450 µg/mL (as desacetyl Diltiazem)[8]0.24 ng/mL[6]0.24 ng/mL[7]
Limit of Detection (LOD) 0.0633 µg/mL (as desacetyl Diltiazem)[8]Not explicitly stated, but LLOQ is 0.48 ng/mL for Diltiazem[6]Not explicitly stated, but LLOQ is 0.24 ng/mL[7]
Recovery > 75% for diltiazem and its metabolites[2]76.0%[6]69.4% - 76.6%[7]
Precision (Intra- and Inter-day) < 5% (for diltiazem and metabolites)[2]Within 10.0%[6]Not explicitly stated
Accuracy (Intra- and Inter-day) < 7% at higher concentrations, < 16% at low concentrations[2]Within 10.0%[6]Not explicitly stated

Experimental Protocols

The following are representative protocols for the analysis of N-Desmethyl Diltiazem using HPLC-UV and LC-MS/MS. These protocols are based on established methods and should be validated in the receiving laboratory.

Protocol 1: HPLC-UV Method

This protocol is adapted from a method for the simultaneous determination of Diltiazem and its metabolites.[2][8]

1. Sample Preparation (Human Plasma)

  • To 1 mL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate Diltiazem and its metabolites.[2][8]

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analytes with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

  • Column: C8 reversed-phase column[2]

  • Mobile Phase: Acetonitrile, potassium dihydrogen phosphate (B84403) buffer (pH 2.9), triethylamine, and methanol (B129727) (280:598:2:90 v/v/v/v)[2]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 240 nm[8]

  • Injection Volume: 20 µL

3. Calibration and Quantification

  • Prepare a series of calibration standards of N-Desmethyl Diltiazem in blank plasma.

  • Process the standards using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of N-Desmethyl Diltiazem to the internal standard against the concentration.

  • Quantify N-Desmethyl Diltiazem in unknown samples using the calibration curve.

Protocol 2: LC-MS/MS Method

This protocol is based on a high-throughput method for the simultaneous quantification of Diltiazem and its metabolites in human plasma.[6]

1. Sample Preparation (Human Plasma)

  • To 300 µL of human plasma, add the internal standard (e.g., Ziprasidone).[6]

  • Perform a one-step liquid-liquid extraction (LLE) with methyl-t-butyl ether (MTBE).[6]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[6]

  • Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) buffer-acetonitrile (25:75, v/v)[6]

  • Flow Rate: 0.2 mL/min[6]

  • Mass Spectrometer: Operated in multiple reaction-monitoring (MRM) mode with electrospray ionization (ESI).[6]

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for N-Desmethyl Diltiazem and the internal standard. For N-desmethyl diltiazem, the (M+H)+ ion is m/z 401.09, with a product ion of m/z 150.04.[7]

3. Calibration and Quantification

  • Prepare calibration standards and quality control samples in blank plasma.

  • Analyze the samples using the LC-MS/MS system.

  • Generate a calibration curve and determine the concentration of N-Desmethyl Diltiazem in the study samples.

Method Transfer Workflow and Considerations

A structured approach is essential for a successful analytical method transfer. The following workflow and considerations are based on general best practices in the pharmaceutical industry.[3][10][11]

Workflow for Analytical Method Transfer

MethodTransferWorkflow Initiation Initiation & Planning Protocol Method Transfer Protocol Initiation->Protocol Define Scope & Acceptance Criteria Training Training of Receiving Lab Analysts Protocol->Training Share Protocol & Knowledge Execution Execution of Protocol Training->Execution Analysts Perform the Method Evaluation Data Evaluation & Acceptance Execution->Evaluation Compare Results Report Method Transfer Report Evaluation->Report Document Outcome Implementation Routine Use at Receiving Lab Report->Implementation Successful Transfer

Caption: A general workflow for the analytical method transfer process.

Key Considerations for N-Desmethyl Diltiazem Method Transfer

MethodTransferConsiderations Method Method Selection HPLC-UV vs. LC-MS/MS Sensitivity & Selectivity Requirements Instrumentation Instrumentation Equivalence of HPLC/UPLC systems Mass Spectrometer settings Method->Instrumentation Reagents Reagents & Consumables Column from the same batch Certified reference standards Method->Reagents Sample Sample Handling Stability of N-Desmethyl Diltiazem Matrix effects Method->Sample Documentation Documentation Detailed & unambiguous protocol Clear acceptance criteria Method->Documentation

References

A Comparative Guide to N-Desmethyl Diltiazem Quantification Assays: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. N-Desmethyl Diltiazem (B1670644) is a primary active metabolite of Diltiazem, a widely used calcium channel blocker. This guide provides a comparative overview of the linearity, accuracy, and precision of various bioanalytical methods for the quantification of N-Desmethyl Diltiazem, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of different published methods for the quantification of N-Desmethyl Diltiazem in biological matrices, primarily human plasma. These methods are crucial for determining drug efficacy and safety profiles.

Table 1: Linearity of N-Desmethyl Diltiazem Quantification Assays

MethodAnalytical TechniqueLinearity Range (ng/mL)Correlation Coefficient (r²)
Gupta R. et al. (2020)[1][2]UPLC-MS/MS0.24 - 64.00Not explicitly stated, but linearity was established
Chaudhari K. et al. (2019)[3]LC-MS/MS0.24 - 320.1> 0.999
Mandapaka M. et al. (2025)[4]UPLC-MS/MSLOQ (3.46 ppm) - 150% of target0.9982

Table 2: Accuracy of N-Desmethyl Diltiazem Quantification Assays

MethodAnalytical TechniqueConcentration LevelsMean Recovery (%)
Gupta R. et al. (2020)[2]UPLC-MS/MSLow, Medium, High QC69.4% - 76.6%
Chaudhari K. et al. (2019)[3]LC-MS/MSNot specified76.0%
Mandapaka M. et al. (2025)[4]UPLC-MS/MSNot specified91.3% - 103.6%

Table 3: Precision of N-Desmethyl Diltiazem Quantification Assays

MethodAnalytical TechniquePrecision TypeRelative Standard Deviation (%RSD)
Chaudhari K. et al. (2019)[3]LC-MS/MSIntra- and Inter-day< 10.0%
Mandapaka M. et al. (2025)[4]UPLC-MS/MSMethod Precision3.1%

Experimental Workflows and Methodologies

The reliability of a bioanalytical assay is fundamentally dependent on a well-defined and validated experimental protocol. The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a critical process for ensuring data integrity in regulated studies.[5][6]

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization (e.g., SPE, LLE, PPT) MD2 Chromatographic Conditions (Column, Mobile Phase, Gradient) MD1->MD2 MD3 Mass Spectrometry Tuning (Ionization, MRM Transitions) MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV5 Stability (Freeze-Thaw, Bench-Top, Long-Term) MV3->MV5 MV4 Lower Limit of Quantification (LLOQ) MV4->MV3 MV6 Matrix Effect MV6->MV3 SA1 Calibration Curve & QC Samples SA2 Unknown Sample Quantification SA1->SA2 SA3 Data Review & Reporting SA2->SA3 cluster_1 cluster_1 cluster_1->SA1 Apply Validated Method

Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and sample analysis.

Detailed Experimental Protocols

Below are summaries of the experimental conditions reported in the referenced literature for the quantification of N-Desmethyl Diltiazem.

Method 1: UPLC-MS/MS (Gupta R. et al., 2020)[1][2]

  • Sample Preparation: Spiked plasma samples were buffered with 1% of 0.1 M NaF solution to prevent degradation.[1][2] Further details on the extraction procedure were not explicitly provided.

  • Chromatography: A reversed-phase column was used with a binary solvent delivery mode.[1][2]

  • Mass Spectrometry: Analysis was performed in the multiple reaction monitoring (MRM) mode using the (M+H)⁺ ion. The specific transition for N-Desmethyl Diltiazem was m/z 401.09/150.04.[1][2] Diltiazem-D4 was used as the internal standard.[1][2]

Method 2: LC-MS/MS (Chaudhari K. et al., 2019)[3]

  • Sample Preparation: 300 µL of plasma was used for analysis. The specific extraction method was not detailed.

  • Chromatography: The total run time was 2.0 minutes.

  • Mass Spectrometry: The analysis was conducted using a Quattro Premier XE LC-MS/MS system in the MRM mode with electrospray ionization.[3]

Method 3: UPLC-MS/MS (Mandapaka M. et al., 2025)[4]

  • Sample Preparation: Details on the sample preparation were not provided in the abstract.

  • Chromatography: A Kinetex-Biphenyl 100Å (250 mm x 4.6 mm, 5 µm) column was used with a gradient program consisting of 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Methanol (Mobile Phase B).[4]

  • Mass Spectrometry: Further details on the mass spectrometric conditions were not available in the provided text.

Alternative Quantification Approaches

While LC-MS/MS is the predominant technique for bioanalysis due to its high sensitivity and selectivity, other methods have been employed for the analysis of diltiazem and its metabolites.[5] High-Performance Liquid Chromatography (HPLC) with UV detection has been a historically significant method.[7] However, for achieving the low limits of quantification often required for pharmacokinetic studies of metabolites like N-Desmethyl Diltiazem, LC-MS/MS is generally the preferred choice.[5]

Conclusion

The quantification of N-Desmethyl Diltiazem in biological matrices is reliably achieved using LC-MS/MS based methods. The presented data from various studies demonstrate good linearity, accuracy, and precision, although the specific performance characteristics can vary depending on the experimental protocol. For researchers selecting a method, it is crucial to consider the required sensitivity (LLOQ), the concentration range of interest, and the specific matrix being analyzed. The detailed experimental protocols, including sample preparation and chromatographic conditions, are key to reproducing the reported performance. This guide serves as a starting point for comparing available methods and highlights the critical parameters for developing and validating a robust quantification assay for N-Desmethyl Diltiazem.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Desmethyl Diltiazem Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of N-Desmethyl Diltiazem Hydrochloride, ensuring compliance with regulatory standards and fostering a culture of safety.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, several key agencies establish and enforce these guidelines.[1][2][3] Understanding these regulations is the first step toward compliant disposal practices.

Regulatory BodyKey Regulations and Responsibilities
Environmental Protection Agency (EPA) Regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2] Subpart P of the RCRA provides specific requirements for managing hazardous waste pharmaceuticals in healthcare facilities.[2]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.
State and Local Regulations Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]

It is imperative to consult and adhere to all applicable federal, state, and local regulations.[4]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This process is designed to minimize exposure risks and ensure environmental protection.

  • Hazard Assessment: Before handling, consult the Safety Data Sheet (SDS) for this compound. The SDS provides crucial information on physical and chemical properties, hazards, and necessary personal protective equipment (PPE).[5] this compound is harmful if swallowed.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • Safety glasses with side shields or goggles.[6]

    • Impermeable gloves.[6][7]

    • A lab coat or other protective clothing.[4][6]

  • Containment of Spills: In the event of a spill, take immediate action to contain it.

    • Minor Spills: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[4] A damp cloth can also be used for cleaning.[8] Place the collected material in a labeled, sealed container for disposal.[4][8]

    • Major Spills: Evacuate non-essential personnel from the area.[8] Trained personnel wearing appropriate PPE should handle the cleanup.[8]

  • Waste Segregation and Collection:

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

    • Collect waste in a designated, properly labeled, and sealed container.[4][8]

  • Disposal Method:

    • Licensed Hazardous Waste Disposal Company: The recommended method for disposing of this compound is to use a licensed hazardous material disposal company.[6] These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.

    • Incineration: Incineration at a permitted facility is a common and required treatment for many pharmaceutical wastes.[2][3][6]

    • Landfill: Puncturing containers to prevent reuse before burying at an authorized landfill may be an option in some jurisdictions, but this must be done in strict accordance with local, state, and federal regulations.[4]

    • Sewer Disposal is Prohibited: Do not flush this compound down the drain.[2][9] The EPA's Subpart P regulations explicitly ban the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal Path cluster_spill Spill Response A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Segregate Waste B->C D Collect in Labeled, Sealed Container C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Transport to Permitted Treatment Facility E->F G Final Disposal (e.g., Incineration) F->G Spill Spill Occurs Spill_Contain Contain Spill Spill->Spill_Contain Spill_Clean Clean Up Spill Spill_Contain->Spill_Clean Spill_Dispose Dispose of Spill Waste as Hazardous Material Spill_Clean->Spill_Dispose Spill_Dispose->D

Caption: Disposal workflow for this compound.

By adhering to these procedures and regulatory guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and protocols.

References

Personal protective equipment for handling N-Desmethyl Diltiazem Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Desmethyl Diltiazem Hydrochloride

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure and risk.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₂₁H₂₄N₂O₄S · HCl
Molecular Weight 437.0 g/mol
CAS Number 130606-60-9
Appearance Solid
Solubility Soluble in Chloroform and DMSO
Hazard Statements H302: Harmful if swallowed[1]
Signal Word Warning[1]

Operational Plan for Safe Handling

The following step-by-step guidance outlines the procedural workflow for handling this compound from receipt to disposal, ensuring a controlled and safe laboratory environment.

Receiving and Unpacking
  • Personnel: Only trained personnel should handle the incoming shipment.

  • Location: Unpack the compound in a designated area, preferably within a chemical fume hood or a ventilated enclosure.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and powder-free, disposable gloves.[2][3] For unpacking procedures where the integrity of the container is unknown or if there's a risk of aerosolization, an N95 respirator is recommended.[2]

  • Procedure:

    • Inspect the external packaging for any signs of damage or leakage.

    • Carefully open the package and inspect the primary container.

    • Verify that the container is properly labeled and sealed.

    • Log the receipt of the compound in the chemical inventory.

Preparation and Use
  • Location: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Safety goggles and a face shield are required to protect against splashes.[2][3]

    • Gloves: Wear two pairs of powder-free nitrile gloves.[3][4] The outer glove should be removed and disposed of immediately after handling the compound.

    • Gown: A long-sleeved, disposable gown made of a low-permeability fabric is mandatory.[3][4]

    • Respiratory Protection: An N95 or higher-rated respirator should be used when handling the powder outside of a fume hood or if there is a risk of aerosolization.[2]

  • Procedure:

    • Ensure the fume hood is functioning correctly before starting work.

    • Handle the compound with care to avoid generating dust.

    • Use dedicated spatulas and weighing boats.

    • Clean all equipment thoroughly after use.

Storage
  • Conditions: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Container: Keep the container tightly sealed and clearly labeled.

  • Access: Store in a locked cabinet or a restricted-access area.[7]

Disposal
  • Waste Classification: this compound waste should be considered hazardous.

  • Procedure:

    • Dispose of all contaminated materials, including gloves, gowns, and weighing boats, in a designated hazardous waste container.[8]

    • The waste container must be clearly labeled with the contents.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[1]

  • In Case of Eye Contact: Rinse opened eye for several minutes under running water.[1]

  • In Case of Skin Contact: While the product is generally not irritating, it is good practice to wash the affected area with soap and water.[1]

  • If Inhaled: Supply fresh air; consult a doctor in case of complaints.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_receiving Receiving cluster_handling Handling & Use cluster_disposal Disposal cluster_storage Storage receiving_start Receive Shipment inspect_package Inspect for Damage receiving_start->inspect_package unpack_in_hood Unpack in Fume Hood inspect_package->unpack_in_hood log_inventory Log in Inventory unpack_in_hood->log_inventory don_ppe Don Full PPE log_inventory->don_ppe store_securely Store in Cool, Dry, Secure Location log_inventory->store_securely prepare_in_hood Weigh & Prepare in Fume Hood don_ppe->prepare_in_hood conduct_experiment Conduct Experiment prepare_in_hood->conduct_experiment clean_workspace Clean & Decontaminate Workspace conduct_experiment->clean_workspace segregate_waste Segregate Hazardous Waste clean_workspace->segregate_waste label_waste Label Waste Container segregate_waste->label_waste dispose_compliant Dispose per Regulations label_waste->dispose_compliant store_securely->don_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.